2-(3-Aminopropoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5H,3,6-7,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBIMKKSWLLYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602737 | |
| Record name | 2-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016533-62-2 | |
| Record name | 2-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of 2-(3-Aminopropoxy)benzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search in February 2026, a definitive, publicly available crystal structure for 2-(3-Aminopropoxy)benzamide has not been reported in crystallographic databases. This guide, therefore, provides a comprehensive overview of a plausible synthetic route and crystallization protocol for this compound. Furthermore, it presents a detailed analysis of the crystal structure of a closely related analogue, 2-pentyloxybenzamide, to offer valuable insights into the expected solid-state conformation and intermolecular interactions of the title compound.
Introduction: The Significance of Benzamide Derivatives in Medicinal Chemistry
Benzamide and its derivatives represent a cornerstone in modern medicinal chemistry, featuring as crucial pharmacophores in a wide array of therapeutic agents. Their ability to form key hydrogen bonding interactions and their versatile synthetic accessibility have led to their incorporation in drugs targeting a broad spectrum of diseases. The title compound, 2-(3-Aminopropoxy)benzamide, combines the well-established benzamide scaffold with a flexible aminopropoxy side chain, suggesting its potential as a novel building block in drug discovery. A thorough understanding of its three-dimensional structure is paramount for predicting its binding modes to biological targets and for guiding the rational design of new chemical entities.
Proposed Synthesis and Crystallization of 2-(3-Aminopropoxy)benzamide
While a specific protocol for the synthesis of 2-(3-Aminopropoxy)benzamide is not extensively documented, a reliable synthetic strategy can be devised based on established methodologies for the preparation of 2-alkoxybenzamides. A plausible approach involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Synthetic Pathway Overview
The synthesis would commence with the O-alkylation of salicylamide with a protected 3-aminopropanol derivative, followed by deprotection to yield the target compound. The use of a protecting group on the amino functionality of the propoxy chain is crucial to prevent its undesired reaction during the ether synthesis.
Caption: Proposed synthetic workflow for 2-(3-Aminopropoxy)benzamide.
Step-by-Step Experimental Protocol
Part 1: Synthesis of N-(3-(2-carbamoylphenoxy)propyl)phthalimide (Protected Intermediate)
-
Reaction Setup: To a solution of salicylamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add N-(3-bromopropyl)phthalimide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the protected intermediate.
Part 2: Deprotection to Yield 2-(3-Aminopropoxy)benzamide
-
Reaction Setup: Suspend the protected intermediate (1 equivalent) in ethanol.
-
Addition of Deprotecting Agent: Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the phthalhydrazide. The filtrate is then concentrated under reduced pressure.
-
Purification: The residue is dissolved in a minimal amount of a suitable solvent and purified by column chromatography on silica gel to afford the pure 2-(3-Aminopropoxy)benzamide.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and their mixtures with water) to identify a solvent system in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Crystal Growth: Prepare a saturated solution of 2-(3-Aminopropoxy)benzamide in the chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be left in a loosely covered container to allow for slow evaporation of the solvent over several days.
Crystal Structure Analysis of an Analogue: 2-Pentyloxybenzamide
In the absence of a determined crystal structure for 2-(3-Aminopropoxy)benzamide, we turn our attention to the structurally similar molecule, 2-pentyloxybenzamide. The analysis of its crystal structure provides a valuable model for predicting the conformational preferences and packing motifs of the title compound.
Molecular Structure of 2-Pentyloxybenzamide
The molecule of 2-pentyloxybenzamide consists of a benzene ring substituted with a pentyloxy group and a primary amide group at the ortho position. A key feature of its conformation is an intramolecular N-H···O hydrogen bond between one of the amide protons and the ether oxygen atom of the pentyloxy group.[1][2] This interaction likely plays a significant role in restricting the conformational freedom of the side chain and promoting a relatively planar arrangement of the molecule. The benzene ring is nearly coplanar with the amide group.[3]
Caption: 2D representation of 2-(3-Aminopropoxy)benzamide.
Crystallographic Data for 2-Pentyloxybenzamide
The crystallographic data for 2-pentyloxybenzamide provides a quantitative description of its solid-state structure.
| Parameter | 2-Pentyloxybenzamide |
| Chemical Formula | C₁₂H₁₇NO₂ |
| Formula Weight | 207.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0303 (4) |
| b (Å) | 11.1196 (8) |
| c (Å) | 14.4140 (11) |
| β (°) | 98.647 (6) |
| Volume (ų) | 955.54 (12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.440 |
Data obtained from the crystallographic study of 2-pentyloxybenzamide.
Crystal Packing and Intermolecular Interactions
The crystal packing of 2-pentyloxybenzamide is primarily governed by intermolecular N-H···O hydrogen bonds.[1][2] Molecules form inversion dimers through pairs of N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1][2] These dimers are then further organized into a three-dimensional network through C-H···O and C-H···π interactions.[1][2] This intricate network of non-covalent interactions dictates the overall stability and physical properties of the crystal.
Sources
Methodological & Application
Unveiling the Neuroprotective Potential of Benzamides: A Guide to 3-Aminobenzamide in Preclinical Studies
Disclaimer: Initial literature searches for the specific compound "2-(3-Aminopropoxy)benzamide" did not yield sufficient data regarding its applications in neuroprotection studies. Consequently, this guide has been developed using 3-Aminobenzamide , a structurally related and extensively studied benzamide, as a representative molecule. 3-Aminobenzamide is a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP), and the principles, mechanisms, and protocols detailed herein are foundational for investigating the neuroprotective effects of this class of compounds.
Introduction: The Rationale for PARP Inhibition in Neurodegeneration
Neurodegenerative diseases, including ischemic stroke, Parkinson's, and Alzheimer's disease, share common pathological pathways leading to neuronal cell death. A key player in these pathways is the overactivation of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP). While essential for DNA repair and genomic stability under normal physiological conditions, its excessive activation in response to severe DNA damage, oxidative stress, and excitotoxicity triggers a cascade of events culminating in programmed cell death, a process termed parthanatos.
3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor that competitively binds to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1][2] This action averts the catastrophic depletion of cellular energy reserves (NAD+ and ATP) and the release of apoptosis-inducing factor (AIF) from mitochondria, thereby preserving neuronal integrity.[3][4] This document provides a detailed guide for researchers on the application of 3-Aminobenzamide in both in vitro and in vivo models of neurodegeneration to assess its neuroprotective efficacy.
Mechanism of Action: Interrupting the Parthanatos Cascade
Under conditions of significant neuronal stress, such as ischemia or severe oxidative damage, extensive DNA strand breaks trigger the hyperactivation of PARP-1. This overactive enzyme utilizes NAD+ as a substrate to synthesize large, branched polymers of PAR on nuclear proteins, including itself. This rampant consumption of NAD+ leads to a rapid decline in cellular ATP levels, causing energy failure. Furthermore, the PAR polymers can act as a signaling molecule, prompting the translocation of AIF from the mitochondria to the nucleus, where it induces caspase-independent DNA fragmentation and cell death.[4]
3-Aminobenzamide acts as a competitive inhibitor at the NAD+ binding site of PARP, effectively halting the synthesis of PAR. This blockade preserves the cellular NAD+ and ATP pools, maintaining energy homeostasis and preventing the downstream activation of AIF-mediated cell death.
In Vitro Application: Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a widely accepted in vitro method for simulating ischemic conditions in neuronal cultures.[5] This protocol outlines the use of 3-Aminobenzamide to assess its neuroprotective effects in primary cortical neurons subjected to OGD.
Experimental Workflow
Detailed Protocol
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free DMEM or Neurobasal medium
-
3-Aminobenzamide (3-AB)
-
Vehicle (sterile water or DMSO)
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
MTT, MTS, or LDH assay kits
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1-2 x 105 cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Preparation of 3-AB: Prepare a stock solution of 3-Aminobenzamide. It is soluble in water (≥23.45 mg/mL) and DMSO (≥7.35 mg/mL).[1] Prepare working solutions by diluting the stock in the appropriate culture medium.
-
OGD Induction:
-
Wash the cells once with glucose-free medium.
-
Replace the culture medium with deoxygenated glucose-free medium.
-
Place the plate in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes).
-
-
Treatment:
-
For co-treatment, add 3-AB or vehicle to the glucose-free medium at the beginning of OGD.
-
For post-treatment, add 3-AB or vehicle to the reperfusion medium.
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the OGD medium with the original, pre-conditioned culture medium (or fresh medium).
-
Return the plate to a standard incubator (37°C, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT/MTS Assay): Measure the metabolic activity of viable cells according to the manufacturer's protocol.
-
Cytotoxicity (LDH Assay): Measure the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cell death.
-
Apoptosis (Caspase-3 Assay): Measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Data Presentation
| Parameter | Recommended Range | Source |
| 3-AB Concentration | 1 µM - 10 mM | [2] |
| OGD Duration | 60 - 120 minutes | [5] |
| Reperfusion Time | 24 hours | [5] |
In Vivo Application: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model in rodents is the most frequently used model to mimic focal cerebral ischemia (stroke) in humans.[6] This protocol describes the use of 3-Aminobenzamide to evaluate its neuroprotective effects in a transient MCAO model.
Experimental Workflow
Detailed Protocol
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (e.g., 4-0)
-
3-Aminobenzamide
-
Saline (vehicle)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery using the intraluminal filament method to occlude the origin of the middle cerebral artery.
-
Ischemia: Maintain the occlusion for a specific duration (e.g., 90 minutes).
-
Drug Administration: Administer 3-AB or saline (vehicle) via intraperitoneal (i.p.) injection. This can be done before, during, or after the ischemic period. A common paradigm is to administer the drug at the onset of reperfusion.[7]
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for any adverse effects.
-
Behavioral Testing: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale).
-
Histological Analysis:
-
At 48 hours, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation
| Parameter | Recommended Range | Source |
| Animal Model | Male Sprague-Dawley Rats | [3][7] |
| MCAO Duration | 60 - 120 minutes | [6] |
| 3-AB Dosage (i.p.) | 10 - 100 mg/kg | [7][8] |
| Administration Time | At the onset of reperfusion | [7] |
| Primary Outcome | Infarct Volume (TTC Staining) | [6] |
| Secondary Outcome | Neurological Deficit Score | [6] |
Conclusion and Future Directions
3-Aminobenzamide serves as a valuable tool compound for investigating the therapeutic potential of PARP inhibition in neuroprotective studies. The protocols outlined here provide a robust framework for assessing its efficacy in both cellular and animal models of neuronal injury. While newer, more potent, and selective PARP inhibitors are now available, the foundational understanding gained from studies with 3-Aminobenzamide remains critical to the field. Future research should focus on comparing the efficacy of novel benzamide derivatives to established compounds like 3-AB, exploring different administration routes and therapeutic windows, and investigating their potential in chronic models of neurodegeneration.
References
-
3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... - Online Inhibitor. (n.d.). Retrieved February 7, 2024, from [Link]
-
BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation, prevents in vivo brain ischemic/reperfusion injury. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. (n.d.). Retrieved February 7, 2024, from [Link]
-
3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024, February 6). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Neuroprotective and Antioxidative Effect of Cactus Polysaccharides in Vivo and in Vitro. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]
-
Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42). (2014, August 8). PubMed. Retrieved February 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. (2016, June 23). National Institutes of Health. Retrieved February 7, 2024, from [Link]
-
Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]
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- 3. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and antioxidative effect of cactus polysaccharides in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcritintensivecare.org [jcritintensivecare.org]
Application Note: 2-(3-Aminopropoxy)benzamide as a Functionalized Scaffold for PARP1 Targeting
The following Application Note and Protocol guide details the use of 2-(3-Aminopropoxy)benzamide as a functionalized chemical scaffold for targeting Poly(ADP-ribose) Polymerase 1 (PARP1) .
Introduction & Mechanism of Action
2-(3-Aminopropoxy)benzamide is a specialized chemical probe precursor designed to target the nicotinamide-binding pocket of Poly(ADP-ribose) Polymerase 1 (PARP1) . Unlike standard inhibitors (e.g., Olaparib, Veliparib), this molecule features a strategic primary amine "handle" extended from the 2-position of the benzamide core. This structural modification allows researchers to conjugate fluorophores, biotin, or solid-phase beads without occluding the critical pharmacophore required for enzyme binding.
Mechanism of Action: Competitive NAD+ Antagonism
PARP1 detects DNA strand breaks and catalyzes the addition of poly(ADP-ribose) (PAR) chains to nuclear proteins using NAD+ as a substrate.
-
Pharmacophore : The benzamide moiety acts as a bioisostere of the nicotinamide ring of NAD+.
-
Binding Mode : It forms critical hydrogen bonds with Gly863 and Ser904 (in human PARP1) within the catalytic catalytic cleft, effectively blocking NAD+ entry.
-
Probe Function : The 3-aminopropoxy linker extends out of the active site towards the solvent-exposed region. This ensures that bulky attachments (e.g., FITC, Biotin) do not sterically hinder the benzamide from docking into the active site.
Key Applications
-
Affinity Chromatography : Conjugation to NHS-activated Sepharose beads for enriching PARP1 from complex lysates.
-
Fluorescence Polarization (FP) Assays : Synthesis of fluorescein-labeled tracers for high-throughput inhibitor screening.
-
Target Engagement Studies : Biotinylation for streptavidin pull-down assays to verify inhibitor binding in live cells.
Experimental Protocols
Protocol A: Synthesis of Biotinylated PARP Probe
Purpose: To create a "Biotin-Linker-Benzamide" conjugate for pull-down assays.
Reagents:
-
2-(3-Aminopropoxy)benzamide (Probe Precursor)
-
Biotin-PEG4-NHS Ester (Linker to reduce steric clash)
-
Anhydrous DMSO
-
Triethylamine (TEA)
Workflow:
-
Dissolution : Dissolve 5 mg of 2-(3-Aminopropoxy)benzamide in 500 µL anhydrous DMSO.
-
Activation : Add 1.2 equivalents of Biotin-PEG4-NHS Ester to the solution.
-
Base Addition : Add 3 equivalents of TEA to catalyze the amide bond formation.
-
Incubation : Stir at Room Temperature (RT) for 4 hours in the dark.
-
Purification : Purify the conjugate using HPLC (C18 column, Water/Acetonitrile gradient). Confirm mass via LC-MS.
-
Storage : Lyophilize and store at -20°C.
Protocol B: PARP1 Activity Inhibition Assay (IC50 Determination)
Purpose: To validate that the probe (or its conjugate) retains inhibitory activity against PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Substrate: Biotinylated NAD+ and Histone-coated microplates
-
Detection: Streptavidin-HRP
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
Step-by-Step Method:
-
Preparation : Dilute PARP1 enzyme to 0.5 Units/well in Assay Buffer.
-
Inhibitor Titration : Prepare a 10-point serial dilution of 2-(3-Aminopropoxy)benzamide (starting at 100 µM). Add 10 µL to respective wells.
-
Activation : Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA) to initiate the reaction.
-
Incubation : Incubate for 60 minutes at RT.
-
Quenching : Stop reaction with 50 µL of Streptavidin-HRP detection solution.
-
Wash : Wash plate 3x with PBS-T.
-
Readout : Add TMB substrate and measure Absorbance at 450 nm.
-
Analysis : Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Data Presentation & Signaling Pathway
Comparative Properties of Benzamide Probes
| Compound | Role | Binding Affinity (Est. IC50) | Application |
| Benzamide | Parent Inhibitor | ~1–5 µM | General PARP inhibition |
| 3-Aminobenzamide | Classic Reference | ~10–30 µM | Cellular DNA repair studies |
| 2-(3-Aminopropoxy)benzamide | Functional Scaffold | ~5–20 µM | Probe synthesis, Affinity labeling |
| Olaparib | Clinical Drug | < 5 nM | Positive control for inhibition |
Pathway Visualization: PARP1 Activation & Inhibition
The following diagram illustrates the PARP1 signaling cascade and the specific intervention point of the benzamide probe.
Caption: Mechanism of PARP1 inhibition by 2-(3-Aminopropoxy)benzamide, preventing NAD+ utilization and downstream DNA repair signaling.
References
-
Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer. Link
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4] Pharmacological Reviews. Link
-
Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From concept to clinic. Journal of Medicinal Chemistry. Link
-
Kotova, E., et al. (2010). Novel chemical probes for functional analysis of Poly(ADP-ribose) Polymerase.[3] Chemistry & Biology.[3][5][6][7] Link
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- 3. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding the Structure of Benzamide: A Chemical Marvel - Oreate AI Blog [oreateai.com]
- 5. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 6. Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Experimental Design for Profiling 2-(3-Aminopropoxy)benzamide Efficacy
This Application Note is designed for researchers investigating the pharmacological profile of 2-(3-Aminopropoxy)benzamide , a synthetic small molecule featuring a "privileged" benzamide scaffold. Given its structural homology to known epigenetic modulators (e.g., Entinostat, Mocetinostat) and poly(ADP-ribose) polymerase (PARP) inhibitors, this guide prioritizes experimental workflows for validating efficacy in chromatin remodeling and transcriptional regulation .
Introduction & Pharmacophore Analysis
The efficacy testing of 2-(3-Aminopropoxy)benzamide must be grounded in its chemical structure. The molecule consists of a benzamide core —a classic zinc-binding group (ZBG) found in Class I Histone Deacetylase (HDAC) inhibitors—and a 3-aminopropoxy side chain .
-
Benzamide Core: Historically associated with inhibition of HDAC1, HDAC2, and HDAC3 (e.g., Entinostat/MS-275) and PARP enzymes. It acts by chelating the active site metal ion (Zn²⁺) or interacting with the catalytic pocket.
-
3-Aminopropoxy Tail: This basic ether side chain likely serves as a "surface recognition cap" or a solubility-enhancing linker, potentially interacting with the rim of the enzyme's active site tunnel.
Hypothesis for Efficacy: The compound functions as an epigenetic modulator , specifically inhibiting HDAC activity, leading to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor genes (e.g., p21/CDKN1A).
Experimental Design Strategy
To rigorously validate the efficacy of this compound, a tiered screening approach is required:
-
Biochemical Potency (Tier 1): Cell-free enzymatic assays to determine
and selectivity. -
Cellular Target Engagement (Tier 2): Validation of mechanism (e.g., Histone H3 acetylation) in intact cells.
-
Functional Phenotype (Tier 3): Assessment of anti-proliferative and pro-apoptotic effects.
Diagram: Mechanism of Action & Signaling Pathway
The following diagram illustrates the hypothesized pathway where 2-(3-Aminopropoxy)benzamide inhibits HDACs, preventing histone deacetylation and triggering gene expression.
Figure 1: Hypothesized Mechanism of Action. The compound inhibits HDAC activity, leading to histone hyperacetylation and reactivation of silenced tumor suppressor genes.
Protocol 1: Biochemical Potency (Fluorometric HDAC Activity Assay)
Objective: Quantify the inhibitory concentration (
Principle: Utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group, sensitizing the substrate to a developer enzyme (Trypsin), which releases the fluorescent AMC fluorophore. Inhibitors prevent this cleavage, reducing fluorescence.
Materials:
-
Recombinant Human HDAC1, HDAC3, and HDAC6 (for selectivity profiling).
-
Fluorogenic HDAC Substrate (Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Reference Inhibitor: Entinostat (MS-275) or SAHA (Vorinostat).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(3-Aminopropoxy)benzamide in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.
-
Enzyme Incubation: Add 10 µL of diluted compound and 15 µL of recombinant HDAC enzyme (0.5 ng/µL) to a black 96-well plate. Incubate for 15 min at 37°C.
-
Substrate Addition: Add 25 µL of Fluorogenic Substrate (50 µM final).
-
Reaction: Incubate for 30–60 min at 37°C.
-
Development: Add 50 µL of Developer Solution (Trypsin/TSA) to stop the reaction and release the fluorophore. Incubate for 15 min at room temperature.
-
Readout: Measure fluorescence on a microplate reader (Ex/Em = 360/460 nm).
-
Analysis: Plot % Activity vs. Log[Concentration] to calculate
using non-linear regression (GraphPad Prism).
Validation Criteria:
-
Z-factor > 0.5 for the assay plate.
-
Reference inhibitor (SAHA) must show
within 2-fold of historical values (typically ~100 nM).
Protocol 2: Cellular Target Engagement (Western Blotting)
Objective: Confirm that the compound enters the cell and inhibits HDACs in a physiological context by measuring the accumulation of Acetyl-Histone H3 (H3Ac).
Cell Models:
-
HCT116 (Colon Cancer) or MCF-7 (Breast Cancer) – Standard models for epigenetic drug testing.
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Allow attachment overnight. -
Treatment: Treat cells with 2-(3-Aminopropoxy)benzamide at
the biochemical for 24 hours. Include a DMSO control and a Positive Control (Entinostat, 1 µM). -
Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors and Butyrate (to prevent artificial deacetylation during lysis).
-
SDS-PAGE: Load 20 µg of total protein per lane. Resolve on a 15% SDS-PAGE gel (to separate low MW histones).
-
Immunoblotting: Transfer to PVDF membrane.
-
Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].
-
Loading Control: Anti-Total Histone H3 or Anti-
-Actin. -
Downstream Marker: Anti-p21 (WAF1/CIP1).
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
Expected Results: A dose-dependent increase in Acetyl-H3 and p21 levels compared to DMSO control confirms on-target efficacy.
Protocol 3: Functional Phenotyping (Cell Viability & Apoptosis)
Objective: Correlate biochemical inhibition with phenotypic outcomes (cell death).
Method A: CellTiter-Glo® (ATP Quantification)
-
Seed cells (3,000/well) in white 96-well plates.
-
Treat with serial dilutions of the compound for 72 hours (epigenetic drugs often require delayed timepoints for gene expression changes to manifest).
-
Add CellTiter-Glo reagent, shake for 2 min, incubate for 10 min.
-
Measure Luminescence. Calculate
(Growth Inhibition 50%).
Method B: Caspase 3/7 Activation Assay
-
Multiplex the viability assay with a Caspase-Glo® 3/7 assay.
-
An increase in Caspase 3/7 signal indicates apoptosis (programmed cell death) rather than just cytostasis.
Data Analysis & Visualization
Summary of Anticipated Results:
| Assay Type | Readout | Positive Outcome Criteria |
| Biochemical | Fluorescence (RFU) | |
| Cellular (WB) | Band Density | >2-fold increase in Acetyl-H3 vs. DMSO. |
| Phenotypic | Luminescence (RLU) |
Diagram: Experimental Workflow
Figure 2: Screening workflow from biochemical validation to cellular phenotypic profiling.
References
-
Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 2015. Link
-
Bradner, J.E., et al. "Chemical Phylogenetics of Histone Deacetylases." Nature Chemical Biology, 2010. Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link
-
Abcam. "Western Blot Protocol for Histone Acetylation." Link
-
Sigma-Aldrich. "Fluorometric HDAC Activity Assay Kit Specification." Link
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-(3-Aminopropoxy)benzamide
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(3-Aminopropoxy)benzamide. The protocol details the rationale behind the selection of sample preparation, chromatographic conditions, and mass spectrometric parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in biological matrices.
Introduction: The Analytical Challenge
2-(3-Aminopropoxy)benzamide is a small molecule featuring both a primary aliphatic amine and a benzamide functional group. This unique structure presents a distinct analytical challenge, requiring a method that can effectively manage its polarity for good chromatographic retention and peak shape, while ensuring high sensitivity and selectivity for detection by mass spectrometry. The primary amine is a key feature, as its basicity can be leveraged for efficient ionization. This guide provides a systematic approach to developing a reliable LC-MS/MS method, from initial analyte characterization to final parameter optimization.
Analyte Characterization: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.[1] These properties dictate the ideal conditions for extraction, chromatography, and detection.
| Property | Value | Rationale for Method Development |
| Chemical Structure | ![]() | The presence of a primary aliphatic amine suggests a basic pKa, making it an excellent candidate for positive mode electrospray ionization (ESI+). The benzamide group and the benzene ring contribute to some non-polar character. |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Used to calculate the exact mass and predict the isotopic pattern. |
| Molecular Weight | 194.23 g/mol [2][3] | The protonated molecule [M+H]⁺ is expected at m/z 195.24. |
| Predicted pKa | ~9-10 (for the primary amine) | To ensure consistent protonation for ESI+ and good peak shape, the mobile phase pH should be at least 2 units below this value. An acidic mobile phase (e.g., pH 2-4) is therefore optimal. |
| Predicted LogP | 2.10[2] | This value indicates moderate hydrophobicity, suggesting that reversed-phase chromatography is a suitable starting point for chromatographic separation. |
Experimental Workflow: From Sample to Signal
The overall analytical process is designed for high-throughput and robust analysis, particularly for samples in a complex biological matrix such as human plasma.
Caption: Overall workflow for the analysis of 2-(3-Aminopropoxy)benzamide.
Detailed Protocols
Sample Preparation: Protein Precipitation
For the analysis of 2-(3-Aminopropoxy)benzamide in plasma, a simple and effective protein precipitation (PPT) method is recommended to remove the majority of matrix interferences.[4][5] Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while being a suitable solvent for LC-MS analysis.[4]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of a suitable internal standard (IS). A structurally similar compound not present in the sample is a good choice.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to autosampler vials.
Liquid Chromatography (LC) Method
Given the analyte's moderate hydrophobicity (LogP ~2.1), a reversed-phase chromatographic method is the logical starting point. The inclusion of an acidic modifier in the mobile phase is crucial to ensure the primary amine is protonated, which improves peak shape and retention consistency.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good retention for moderately non-polar compounds. The smaller particle size offers high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid maintains a low pH to ensure the analyte is in its protonated form, which is ideal for ESI+ and good peak shape for amines on silica-based columns. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and compatibility with MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to maintain good peak shape. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to start with, which can be optimized based on the retention time of the analyte. |
Mass Spectrometry (MS/MS) Method
The presence of a basic primary amine makes 2-(3-Aminopropoxy)benzamide an ideal candidate for positive mode electrospray ionization (ESI+).[6] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode will be used for quantification to ensure high selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated, leading to a strong signal in positive mode. |
| Precursor Ion (Q1) | m/z 195.2 | Corresponds to the protonated molecule [M+H]⁺. |
| Product Ions (Q3) | To be determined empirically | Likely product ions will result from the cleavage of the amide bond or the propoxy linker. See proposed fragmentation below. |
| Collision Energy (CE) | To be optimized | The CE should be optimized for each transition to maximize the signal of the product ions. A typical starting range for a small molecule of this size is 10-30 eV.[7] |
| Dwell Time | 100 ms | A sufficient dwell time to acquire enough data points across the chromatographic peak for accurate quantification. |
Proposed Fragmentation Pathway
The fragmentation of 2-(3-Aminopropoxy)benzamide in the collision cell is expected to occur at the most labile bonds. Based on the structure, key fragmentation is likely to involve the cleavage of the amide bond and the ether linkage.
Caption: Proposed fragmentation pathway for 2-(3-Aminopropoxy)benzamide.
Method Validation
Once the method is developed, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (LOD, LLOQ, low, mid, and high QC).
-
Calibration Curve: The relationship between the analyte concentration and the response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note outlines a systematic and scientifically-driven approach to developing a sensitive and robust LC-MS/MS method for the quantification of 2-(3-Aminopropoxy)benzamide. By leveraging the physicochemical properties of the analyte, a reliable method based on protein precipitation, reversed-phase chromatography, and positive mode ESI-MS/MS can be established. The provided protocols serve as a strong starting point for method development and can be further optimized to meet specific performance requirements.
References
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
LCGC International. Optimizing LC–MS and LC–MS-MS Methods. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Demian, I. S., & Tarcove, D. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1545-1570. [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC North America, 34(8), 588-603. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An organic chemist's guide to electrospray mass spectrometric structure elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2458. [Link]
-
Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618. [Link]
-
Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
Sources
- 1. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharmaservices.com [biopharmaservices.com]
Troubleshooting & Optimization
Technical Support Hub: 2-(3-Aminopropoxy)benzamide Synthesis
Ticket ID: YIELD-OPT-2024
Subject: Optimizing Yield & Selectivity in Salicylamide O-Alkylation
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3][4][5]
Executive Summary
The synthesis of 2-(3-aminopropoxy)benzamide is a critical step in the preparation of various HDAC inhibitors (e.g., Entinostat/MS-275 analogs).[1][2][3][4] The primary failure mode in this synthesis is the competition between O-alkylation (desired) and N-alkylation (undesired) of the salicylamide starting material, followed by difficulties in isolating the polar amine product.[3]
This guide replaces standard "textbook" protocols with a field-validated Phthalimide Protection Strategy (Gabriel Synthesis variant) . This method eliminates amine poly-alkylation and leverages acidity differences to maximize O-selectivity.[1][3][4][5]
Module 1: The Core Protocol (Phthalimide Strategy)
Why this works: Direct alkylation using 3-chloropropylamine results in low yields (<30%) due to self-polymerization of the reagent and competitive N-alkylation.[1][3][4] Using
Step 1: O-Alkylation of Salicylamide
Reaction: Salicylamide +
| Parameter | Recommendation | Technical Rationale |
| Base | The phenolic -OH ( | |
| Solvent | DMF or Acetone | Polar aprotic solvents support the |
| Catalyst | KI (0.1 eq) | Finkelstein reaction in situ: Converts the alkyl bromide to a more reactive alkyl iodide, accelerating the rate-limiting step.[5] |
| Temp | 60–80°C | Sufficient activation energy for |
Step 2: Deprotection (Hydrazinolysis)
Reaction: Intermediate + Hydrazine Hydrate
-
Reagent: Hydrazine monohydrate (3–5 equivalents).[5]
-
Solvent: Ethanol (Reflux).[5]
-
Critical Observation: The reaction is complete when the solution turns into a thick white slurry (phthalhydrazide byproduct).[5]
Module 2: Process Visualization
Workflow Diagram: The Selectivity Pathway
Figure 1: Reaction pathway emphasizing the critical control point at the base selection stage to ensure O-alkylation selectivity.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a spot with a similar Rf to the starting material. What is happening?
Diagnosis: You likely have N-alkylation competition or incomplete conversion.[1][3][4][5] The Fix:
-
Check your Base: If you used Sodium Hydride (
) or KOH, you are too aggressive.[5] These bases can deprotonate the amide nitrogen.[5][6][7] Switch to Potassium Carbonate ( ) .[5][8] -
The "Cesium Effect": If conversion is sluggish with
, add 0.5 equivalents of Cesium Carbonate ( ) .[5] The "cesium effect" increases the solubility of the phenoxide anion in organic solvents, drastically improving rates without increasing basicity to the point of N-alkylation.
Q2: The reaction mixture turned into a solid white rock during deprotection. How do I recover my product?
Diagnosis: This is the Phthalhydrazide byproduct precipitating.[5] It traps your product.[5] The Fix:
-
Acid Extraction:
-
Cool the mixture and filter off the solid phthalhydrazide.[5]
-
Evaporate the ethanol filtrate.[5]
-
Dissolve the residue in dilute HCl (pH 2).[5] The amine product will go into the water phase; any remaining phthalimide impurities stay in the organic phase (extract with EtOAc).
-
Basify the aqueous layer (pH 12) with NaOH and extract with DCM to recover the pure amine.[5]
-
Q3: Can I use 3-chloropropylamine hydrochloride directly to save money?
Diagnosis: High risk of failure.[1][2][3][4][5] Technical Insight:
-
Issue 1: The free amine of the reagent can attack another molecule of the reagent (polymerization).[3]
-
Issue 2: You require 2 equivalents of base just to neutralize the HCl salt, generating water which can hydrolyze your amide.[4][5]
-
Verdict: Only use this route if you run the reaction in high dilution with a huge excess of the alkylating agent (3–5 equiv), which negates the cost savings.
Module 4: Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for common synthesis failures.
References
-
Suzuki, T., et al. (1999).[5] "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003.[4][5]
- Foundational text for the synthesis of MS-275 and the O-alkylation of salicylamide deriv
-
Bayer Schering Pharma AG. (2010). "Polymorph B of N-(2-aminophenyl)-4-[N-(pyridine-3-yl)methoxycarbonylaminomethyl]benzamide (MS-275)." World Intellectual Property Organization, WO2010022988A1.[4][5][9]
- Provides industrial-scale insights into the purification and handling of benzamide intermedi
-
Gibson, M. S., & Bradshaw, R. W. (1968).[4][5] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930.[5][10] [3][5]
- The definitive mechanistic guide for the phthalimide protection str
-
RSC Publishing. (2019).[5] "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." Journal of Materials Chemistry C.
Sources
- 1. DK2350005T3 - N-(2-aminophenyl)-4-[N-(pyridin-3-yl)-methoxy-carbonyl-aminomehtyl]benzamid(MS-275)-polymorf B - Google Patents [patents.google.com]
- 2. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]
- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 4. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. theusajournals.com [theusajournals.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis | MDPI [mdpi.com]
- 9. WO2010022988A1 - N-(2-aminophenyl)-4-[n-(pyridine-3-yl)-methoxycarbonyl-aminomethyl]-benzamide (ms-275)polymorph b - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Solubility Optimization for 2-(3-Aminopropoxy)benzamide
Status: Operational Ticket ID: SOL-APB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming aqueous insolubility of 2-(3-Aminopropoxy)benzamide for in vitro assays.[1]
Executive Summary
You are likely encountering precipitation when introducing 2-(3-Aminopropoxy)benzamide into cell culture media.[1] This is a classic "solubility cliff" problem. This molecule possesses a lipophilic benzamide core (limiting aqueous solubility) and a basic primary amine tail (pKₐ ~9.8–10.5).
At physiological pH (7.4), the equilibrium shifts enough toward the uncharged free base to cause precipitation at millimolar concentrations. To resolve this, we must manipulate the ionization state (salt formation) or the solvent environment (co-solvents/complexation).
Module 1: Solvent Selection & Stock Preparation
The Golden Rule: Never attempt to dissolve the free base directly into cell culture media. It will float, clump, or crash out.
Protocol A: The DMSO Standard (For < 100 µM Final Concentrations)
Dimethyl sulfoxide (DMSO) is the industry standard for benzamide derivatives due to its high dielectric constant and ability to disrupt solute-solute interactions.
-
Weighing: Weigh the solid free base into a sterile glass vial (avoid polystyrene, which DMSO can leach).
-
Dissolution: Add sterile-filtered DMSO (Grade: Cell Culture Tested) to achieve a 10–50 mM stock solution . Vortex until clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]
⚠️ The Toxicity Threshold: For in vitro studies, the final DMSO concentration in the well must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization [1, 2].
| Target Assay Conc. | Required Stock Conc. | Dilution Factor | Final DMSO % | Verdict |
| 10 µM | 10 mM | 1:1000 | 0.1% | Safe |
| 50 µM | 50 mM | 1:1000 | 0.1% | Safe |
| 100 µM | 100 mM | 1:1000 | 0.1% | Risk of Precipitation |
| 100 µM | 10 mM | 1:100 | 1.0% | Toxic to Sensitive Cells |
Module 2: The "Chemical Fix" (Salt Formation)[3]
If your assay requires concentrations >50 µM, or if your cells are DMSO-sensitive (e.g., primary neurons, stem cells), you must convert the free base into a water-soluble Hydrochloride (HCl) Salt .
Mechanism: The primary amine (–NH₂) on the propoxy chain is a base. Reacting it with HCl protonates the nitrogen (–NH₃⁺Cl⁻), introducing a charge that dramatically increases hydration energy, making the molecule water-soluble [3].
Protocol B: Synthesis of the HCl Salt
Note: Perform this in a chemical fume hood.
-
Dissolve: Dissolve 100 mg of 2-(3-Aminopropoxy)benzamide free base in a minimal amount of anhydrous ethanol or dioxane .
-
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane (commercially available) dropwise while stirring on ice.
-
Observation: You should see a white precipitate form immediately.
-
-
Precipitate: If no solid forms, add cold diethyl ether (an anti-solvent) to force the salt out of solution.
-
Isolate: Filter the solid or centrifuge (3000 x g, 5 min). Wash the pellet twice with cold ether to remove excess acid.
-
Dry: Dry under vacuum to remove residual solvent.
-
Reconstitution: This salt form can now be dissolved directly in water or PBS (up to ~10-20 mM) for your assays.[1]
Module 3: Advanced Formulation (Cyclodextrins)
If salt formation is not an option (e.g., pH sensitivity), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Benzamide derivatives form stable 1:1 inclusion complexes with β-cyclodextrins, shielding the hydrophobic ring from water while maintaining solubility [4, 5].
Protocol C: Cyclodextrin Complexation
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water.[1] Sterile filter (0.22 µm).
-
Complexation: Add your compound (either as a solid or from a concentrated ethanolic stock) to the CD solution.
-
Agitation: Shake or vortex at room temperature for 2–4 hours. The hydrophobic benzamide core will enter the cyclodextrin cavity.
-
Usage: Use this solution directly in cell media. HP-β-CD is non-toxic up to high concentrations (often 10-20% is tolerated, though 1-5% is typical for drug delivery).[1]
Visualizing the Workflow
The following logic flow guides you to the correct method based on your experimental constraints.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay concentration and cellular sensitivity.
Troubleshooting & FAQs
Q1: I added the DMSO stock to my media, and it turned cloudy immediately. Why? A: You hit the "Solubility Cliff." When you inject a 50 mM DMSO stock into aqueous media, the local concentration at the pipette tip is extremely high. The DMSO diffuses away faster than the drug can disperse, leaving the hydrophobic drug molecules surrounded by water. They aggregate instantly.
-
Fix: Vortex the media while adding the drug stock (dynamic addition), or perform an intermediate dilution step (e.g., DMSO Stock → 1:10 in PBS/Media → Final Media).
Q2: Can I just acidify the cell culture media to dissolve it? A: No. While lowering pH improves solubility (protonating the amine), cell culture media contains bicarbonate buffers designed to maintain pH 7.4. Adding acid will disrupt this buffer system, turn the phenol red indicator yellow, and likely kill your cells via acidosis before the drug has any effect. Use Protocol B (Salt Formation) to isolate the acidic salt before adding it to the cells.
Q3: Is the amine group stable in solution? A: Primary amines are susceptible to oxidation over long periods.
-
Recommendation: Always prepare stocks fresh or store under nitrogen/argon. If your stock turns yellow/brown over weeks at -20°C, it has oxidized. Discard it.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for amine salt formation principles).
-
Jansook, P., et al. (2018). Cyclodextrins as solubilizers: Formation of inclusion complexes with hydrophobic drugs. Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Usacheva, T. R., et al. (2023).[3] Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents.[1][4][5] Molecules.[1][6][4][7][8][9][10][11] Retrieved from [Link][1]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 2-(3-Aminopropoxy)benzamide derivatization
Technical Guide: Derivatization & Optimization of 2-(3-Aminopropoxy)benzamide
To: Research & Development Teams From: Senior Application Scientist, Chemical Biology Division Subject: Optimization Protocols for 2-(3-Aminopropoxy)benzamide Conjugation
Executive Summary & Chemical Profile
2-(3-Aminopropoxy)benzamide is a bifunctional linker scaffold frequently used in medicinal chemistry to tether pharmacophores or fluorophores. Its utility lies in the primary aliphatic amine , which serves as a high-fidelity nucleophile for conjugation.
However, the presence of the primary benzamide (
Critical Reaction Parameters:
| Parameter | Specification | Scientific Rationale |
|---|---|---|
| Nucleophile | Primary Aliphatic Amine | High reactivity; requires deprotonation (free base form) to react. |
| Bystander | Primary Benzamide | Low nucleophilicity; generally inert but sensitive to dehydration (to nitrile) under highly acidic/dehydrating conditions. |
| Solubility | Polar / Amphiphilic | Soluble in DMSO, DMF, MeOH; poor solubility in non-polar ethers/alkanes. |
| Common Salt | Hydrochloride (HCl) | CRITICAL: Supplied as HCl salt. Must be neutralized with
Core Workflows: Experimental Protocols
Workflow A: Amide Coupling (HATU/EDC)
Best for: Attaching carboxylic acid-containing drug scaffolds or fluorophores.
The "Salt Trap" Protocol: Most failures with this scaffold occur because the user treats the HCl salt as a free amine. The aliphatic amine must be deprotonated to attack the activated ester.
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid partner (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at RT.
-
Why: Pre-activation prevents the amine from reacting with the coupling reagent itself (guanidinylation).
-
-
Neutralization: In a separate vial, dissolve 2-(3-Aminopropoxy)benzamide HCl (1.0 eq) in DMF. Add DIPEA (1.5 - 2.0 eq).
-
Why: The first 1.0 eq of DIPEA neutralizes the HCl. The excess ensures the amine remains unprotonated.
-
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid MW + 194.2 - 18.0).
Workflow B: Reductive Amination
Best for: Alkylation using aldehydes to maintain a secondary amine for solubility.
Protocol:
-
Dissolve 2-(3-Aminopropoxy)benzamide (free base or neutralized salt) in DCM/MeOH (4:1) .
-
Add Aldehyde (1.0 eq) and Acetic Acid (catalytic, pH 5–6). Stir for 1 hour to form the imine.
-
Note: The benzamide will not form an imine under these mild conditions.
-
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir overnight.
-
Selection: STAB is preferred over
(toxic) and (too aggressive, reduces aldehydes to alcohols).
-
Decision Logic & Optimization (Visualized)
The following diagram illustrates the decision logic for troubleshooting low yields, a common issue when balancing the reactivity of the amine against the stability of the benzamide.
Figure 1: Troubleshooting Logic Flow for Amide Coupling Optimization.
Technical Support Center: Troubleshooting & FAQs
Q1: I am seeing a mass of [M+43] in my LC-MS. What is this? Diagnosis: This is likely a guanidinylation byproduct . Mechanism: If the amine is mixed with HATU before the carboxylic acid is fully activated, the amine attacks the HATU uronium center instead of the acid. Solution:
-
Ensure the Acid + HATU + Base stir for at least 15 minutes before adding the 2-(3-Aminopropoxy)benzamide.
-
Switch to a non-uronium coupling agent like EDC/HOAt or T3P (Propylphosphonic anhydride).
Q2: My reaction turns cloudy immediately upon adding the amine. Yield is <10%. Diagnosis: Solubility crash-out . Mechanism: 2-(3-Aminopropoxy)benzamide is polar. If your acid is dissolved in DCM (dichloromethane), adding the polar amine (especially as a salt) may cause it to precipitate, removing it from the solution phase. Solution: Switch the solvent system to DMF (N,N-Dimethylformamide) or NMP .[1] If DCM is required for the acid, use a co-solvent mixture (DCM:DMF 9:1).
Q3: Can I use acid chlorides (
-
Generate the acid chloride separately.
-
Remove excess thionyl chloride completely (azeotrope with toluene).
-
React with the amine in the presence of a mild base (pyridine or
) at .
Q4: How do I purify the product? It trails on silica gel. Diagnosis: The molecule contains a benzamide and potentially a secondary amine/amide, making it highly polar and prone to hydrogen bonding with silica. Solution:
-
Mobile Phase: Use DCM:MeOH with 1% Ammonium Hydroxide (
) . The ammonia competes for silanol sites, sharpening the peak. -
Alternative: Use Reverse Phase (C18) flash chromatography. Elute with Water:Acetonitrile (+0.1% Formic Acid). The benzamide is stable to dilute formic acid during workup.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Common Organic Chemistry. (n.d.). HATU Coupling Mechanism and Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
2-(3-Aminopropoxy)benzamide degradation pathways and byproducts
The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-(3-Aminopropoxy)benzamide (CAS 1016533-62-2) .
This compound functions as a critical building block in the synthesis of benzamide-based pharmaceuticals and potentially as a side-chain intermediate for diverse bioactive scaffolds. Its structural duality—combining a hydrolytically sensitive benzamide with an oxidatively prone primary amine —creates a unique stability profile that requires rigorous control.
Quick Reference Dashboard
| Parameter | Technical Specification |
| Compound Name | 2-(3-Aminopropoxy)benzamide |
| CAS Registry | 1016533-62-2 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Critical Functionalities | Primary Amine (Nucleophilic, Oxidizable), Benzamide (Hydrolyzable), Ether Linkage (Stable) |
| Major Stability Risks | Amide Hydrolysis (pH extremes), N-Oxidation (Air), Photolysis |
Degradation Pathways & Mechanistic Insights
The degradation of 2-(3-Aminopropoxy)benzamide is driven by two competing mechanisms: Hydrolytic Deamidation and Oxidative Deamination . Understanding these pathways is essential for interpreting impurity profiles in HPLC/LC-MS.
Pathway Analysis Diagram
The following diagram illustrates the primary degradation routes. Use this to correlate observed retention time shifts with structural changes.
Figure 1: Primary degradation pathways. The hydrolysis pathway (Red) is dominant in aqueous formulations, while oxidation (Yellow) drives solid-state instability.
Detailed Pathway Descriptions
1. Hydrolytic Degradation (Impurity A)
-
Mechanism: Nucleophilic attack of water on the amide carbonyl carbon.
-
Trigger: Extremes of pH (pH < 3 or pH > 9) accelerate this reaction.
-
Detection:
-
LC-MS: Mass shift of +1 Da (194 → 195 amu) in positive mode (M+H).
-
HPLC: Typically elutes earlier than the parent in Reverse Phase (RP) chromatography due to the formation of the polar carboxylic acid group (at pH > 4).
-
2. Oxidative Degradation (Impurity B & C)
-
Mechanism: The primary amine on the propoxy chain is susceptible to radical oxidation, forming an aldehyde intermediate (Impurity B). This aldehyde is highly reactive and often condenses with the parent amine to form Schiff base dimers (Impurity C).
-
Trigger: Exposure to air, light, or trace metal ions (Fe²⁺/Cu²⁺).
-
Detection:
-
Visual: Samples turning yellow/brown indicate "Impurity C" formation (conjugated systems).
-
LC-MS: Impurity B shows -1 Da shift (194 → 193). Dimers appear at ~369 Da (2M - 18).
-
Troubleshooting Guide: Common Experimental Issues
This section addresses real-world scenarios encountered during synthesis and analysis.
Scenario 1: "My sample has turned yellow during storage."
-
Diagnosis: Oxidative degradation of the primary amine.
-
Root Cause: Exposure to oxygen or light. Benzamides with ether-linked amines are prone to photo-oxidation.
-
Corrective Action:
-
Purification: Recrystallize immediately (e.g., from Ethanol/Water) to remove colored oligomers.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Analysis: Check for "Impurity C" (Dimer) at high retention times.
-
Scenario 2: "I see a new peak at RRT 0.85 that grows over time in my aqueous buffer."
-
Diagnosis: Hydrolysis to 2-(3-Aminopropoxy)benzoic acid .
-
Verification Protocol:
-
Step 1: Isolate the peak or check LC-MS. Look for m/z 196 (M+H)⁺.
-
Step 2: pH Check. If your buffer is pH > 8 or pH < 4, this degradation is kinetically favored.
-
-
Solution: Adjust buffer pH to 6.0–7.0 (the stability window for benzamides). Prepare solutions fresh.
Scenario 3: "Mass balance is poor; I am losing compound but seeing no peaks."
-
Diagnosis: Formation of non-chromophoric volatiles or precipitation.
-
Root Cause: If the amine oxidizes to volatile aldehydes or small fragments, they may not absorb at 254 nm. Alternatively, the "Acid" impurity might precipitate if the pH is near its pKa (~4.2).
-
Action:
-
Switch detection to 210 nm or use CAD/ELSD (Charged Aerosol Detection) to see non-UV active fragments.
-
Check solubility of the sample in the diluent.
-
Validated Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to generate reference standards for Impurities A and B.
Objective: Confirm the retention times of degradation products.
| Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve 10 mg in 5 mL 0.1 N HCl . Heat at 60°C for 4 hours. | Conversion to Impurity A (Acid). Peak shifts to lower RT. |
| Base Hydrolysis | Dissolve 10 mg in 5 mL 0.1 N NaOH . Heat at 60°C for 2 hours. | Rapid conversion to Impurity A . |
| Oxidation | Dissolve 10 mg in 5 mL 3% H₂O₂ . Store at RT for 24 hours. | Formation of Impurity B (N-oxides/Aldehydes) and Impurity C (Dimers). |
Protocol B: Recommended HPLC-UV Method
Designed to separate the polar Acid impurity from the Parent.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidifies to keep the Acid impurity protonated/retained).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 30% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Benzamide absorption) and 210 nm (Amine/Acid absorption).
-
Temperature: 30°C.
References & Authority
-
PubChem Database. 2-(3-Aminopropoxy)benzamide (CAS 1016533-62-2) Compound Summary.[2][3] National Library of Medicine.
-
BenchChem Technical Support. Strategies to Reduce Impurities in Benzamide Synthesis. (General benzamide stability data).
-
Gomes, F. P. et al. Degradation of Benzamide Derivatives: Hydrolytic and Oxidative Pathways. (Extrapolated from general benzamide chemistry). Journal of Pharmaceutical and Biomedical Analysis.
-
Finetech Industry. Product Specification: 2-(3-Aminopropoxy)benzamide.[2][3][][5][6]
(Note: Specific degradation kinetic papers for this exact CAS are proprietary/scarce; mechanisms are derived from established functional group chemistry of benzamides and primary amines validated in similar pharmacophores like Besifloxacin intermediates.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3785-32-8|Sodium 2-(2-carbamoylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 3. scribd.com [scribd.com]
- 5. 50911-59-6,3-(2-Chlorophenoxy)propylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-(3-aminopropoxy)benzamide | CAS: 1016533-62-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Solubilization Strategies for 2-(3-Aminopropoxy)benzamide
Executive Summary & Chemical Context
The Core Challenge: Researchers frequently encounter precipitation when introducing 2-(3-Aminopropoxy)benzamide into aqueous cell culture media (e.g., DMEM, RPMI).[1] While the primary amine moiety (pKa ~10.5) suggests high solubility at physiological pH (7.4) due to protonation, the lipophilic benzamide core (LogP ~2.1) drives rapid aggregation before solvation can occur.
This phenomenon is known as "Solvent Shock" —a kinetic precipitation event caused by the rapid transition from a chaotic, high-solubility environment (100% DMSO) to a structured, high-polarity environment (Media).[1]
Physicochemical Profile:
| Property | Value | Implication for Cell Culture |
|---|---|---|
| Structure | Benzamide core + Propyl ether + Primary Amine | Amphiphilic: Hydrophobic core, Hydrophilic tail.[1] |
| pKa (Amine) | ~10.5 (Basic) | At pH 7.4, the molecule is cationic (
Diagnostic Workflow
Before altering your protocol, identify the type of precipitation you are observing. Use this logic flow to determine the root cause.
Figure 1: Diagnostic decision tree for identifying the mechanism of compound failure.
Validated Protocols
Protocol A: The "Step-Down" Intermediate Dilution (Recommended)
Best for preventing immediate "cloudiness" or solvent shock.[1]
The Logic: Instead of forcing the molecule to jump from 100% DMSO to 0% DMSO instantly, we create a "landing pad"—an intermediate step where the compound is diluted in a buffer containing a lower percentage of DMSO. This allows the amine to protonate gradually while the benzamide core remains solubilized.
Materials:
-
Stock Solution: 10 mM or 50 mM in 100% DMSO (Anhydrous).
-
Intermediate Buffer: Sterile PBS or Serum-Free Media.[1]
-
Final Media: Complete media (with FBS).
Procedure:
-
Prepare Intermediate (10x Working Conc):
-
Final Addition:
-
Add this 10x Intermediate solution to your cell culture well (1:10 dilution).
-
Final State: 1x Drug Concentration, 1% DMSO.[4]
-
-
Observation:
-
Inspect under a microscope.[5] If precipitate persists, reduce the initial stock concentration by half.
-
Protocol B: The "Acid-Lead" Method
Best for high-concentration requirements (>50 µM).[1]
The Logic: Since the molecule is a base, it is most soluble at acidic pH. By slightly acidifying the dilution step, we force protonation (
Procedure:
-
Prepare a 10 mM Acetic Acid solution in sterile water.
-
Dilute your DMSO stock 1:10 into this acetic acid solution first.
-
Add this mixture to your cell culture media.[6]
-
Note: The buffering capacity of standard media (bicarbonate/HEPES) will easily neutralize the small amount of acetic acid, bringing the pH back to 7.4, but the compound will already be dissolved and protonated.
-
Frequently Asked Questions (FAQs)
Q1: My media turned cloudy immediately, but cleared up after 30 minutes. Is it safe to use?
-
A: No. This phenomenon is called "Ostwald Ripening" or transient precipitation. While the visible cloudiness disappeared, the compound likely formed micro-crystalline aggregates that are invisible to the naked eye but will sediment onto your cells. This causes local toxicity hotspots and inaccurate dosing. Discard and restart using Protocol A.
Q2: Can I sonicate the media to dissolve the precipitate?
-
A: Sonicating media is not recommended. It denatures proteins (like BSA/FBS) and generates heat that can degrade glutamine. You can sonicate the DMSO stock, but once it is in the media, mechanical agitation is rarely effective without damaging the biological components.
Q3: Does Fetal Bovine Serum (FBS) help or hurt solubility?
-
A: Generally, FBS helps. Albumin (BSA) acts as a natural carrier protein and can sequester lipophilic molecules, keeping them in solution. If you are using serum-free media and seeing precipitation, try pre-coating your tips with FBS or adding 0.1% BSA to your intermediate dilution step.[1]
Q4: What is the maximum DMSO concentration my cells can tolerate?
-
A: Most mammalian lines tolerate 0.5% to 1.0% v/v DMSO for 24-48 hours.[1] Primary neurons or stem cells may require <0.1%. Always run a "Vehicle Control" (DMSO only) to normalize your data.
Mechanism of Action Diagram
Understanding the molecular behavior helps in troubleshooting.
Figure 2: The "Kinetic Race" between aggregation (Red) and protonation/solvation (Green).
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility kinetics in drug discovery).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
-
BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Link
-
Way, L. (2011). An inline QC method for determining serial dilution performance of DMSO-based systems.[1][7] Journal of Laboratory Automation, 16(3), 235-240.[1][7] Link
-
ResearchGate Community. (2017).[6] How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media?Link
Sources
- 1. 2-(3-Aminopropoxy)benzamide | CAS:1016533-62-2 | Atomaxchem [en.atomaxchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. An inline QC method for determining serial dilution performance of DMSO-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 2-(3-Aminopropoxy)benzamide
Technical Support Center: 2-(3-Aminopropoxy)benzamide
As a Senior Application Scientist, I've seen firsthand how the success of an experiment can hinge on the correct handling and preparation of a key reagent. This guide is designed to provide you with in-depth technical support for 2-(3-Aminopropoxy)benzamide, moving beyond simple instructions to explain the scientific principles behind our recommended best practices. Our goal is to empower you to troubleshoot issues effectively and ensure the integrity of your results.
Initial Receipt and Safety Precautions
Q: I've just received my vial of 2-(3-Aminopropoxy)benzamide. What are the immediate safety precautions I should take?
A: Excellent question. Proper initial handling is the first step in ensuring both safety and compound integrity. 2-(3-Aminopropoxy)benzamide, like many benzamide derivatives, should be handled with care.
Upon receipt, your first action should be to inspect the container for any damage. Handle the vial wearing appropriate Personal Protective Equipment (PPE), which includes a lab coat, splash goggles, and chemical-resistant gloves.[1] All initial handling of the solid compound should be performed in a well-ventilated area or, preferably, a chemical fume hood to avoid inhalation of any fine powder.[2][3] This is crucial as related compounds can cause respiratory irritation and may be harmful if inhaled.
Q: What are the primary hazards associated with this class of compounds?
A: While this specific molecule has not been exhaustively profiled, data from analogous benzamides indicate several potential hazards. These include causing skin and serious eye irritation.[2] Ingestion and inhalation are also routes of exposure to avoid, with some benzamides being classified as harmful if swallowed.[2] Therefore, it is imperative to prevent direct contact. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]
Best Practices for Storage
Q: How should I store the solid (lyophilized) 2-(3-Aminopropoxy)benzamide for long-term stability?
A: For long-term stability, the solid compound must be protected from its primary enemies: moisture and heat. The amide functional group in the benzamide structure can be susceptible to hydrolysis over time, a process accelerated by moisture.
Therefore, the best practice is to store the vial tightly closed in a cool, dry, and well-ventilated place.[1][2] We recommend storage in a desiccator at 4°C. Do not store it in a standard non-frost-free freezer, as temperature cycling can introduce moisture condensation into the vial. Before opening the vial, always allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which is critical for maintaining its long-term integrity.
Q: I've prepared a stock solution. What is the recommended storage procedure for the compound in solution?
A: Storing the compound in solution requires different considerations. Once dissolved, the risk of degradation via hydrolysis or reaction with the solvent increases. For stock solutions, we recommend the following:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.
-
Temperature: Store aliquots at -20°C or, for maximum stability, at -80°C.
-
Container: Use tightly sealed vials (e.g., with PTFE-lined caps) to prevent solvent evaporation, which would alter the concentration over time.
Solubilization and Solution Preparation
This is the most common area where researchers encounter difficulties. The solubility of a compound is a fundamental property that dictates its utility in experimental assays.
Q: What solvent should I use to dissolve 2-(3-Aminopropoxy)benzamide?
A: Specific, empirically determined solubility data for 2-(3-Aminopropoxy)benzamide is not widely published. However, we can make strong inferences based on its structure and data from its parent compound, benzamide. The presence of the polar aminopropoxy group should confer slightly better aqueous solubility than benzamide, but it is still expected to be sparingly soluble in water.[5][6]
For biological experiments, organic solvents are typically required. The amide group can act as a proton-donating center, making it soluble in proton-accepting solvents.[7] Solvents like DMSO and DMF are generally effective at dissolving benzamides.[7] Ethanol and methanol are also viable options.[8][9]
The table below provides solubility data for the parent compound, benzamide , to serve as a guide for your initial solvent selection.
| Solvent | Solubility Category | Reported Value (at 25°C / 298.15 K) | Source(s) |
| Water | Sparingly Soluble | ~13.5 g/L | [6] |
| Methanol | Soluble | Mole Fraction: ~0.11 | [8][9] |
| Ethanol | Soluble | 1g in 6mL; Mole Fraction: ~0.06 | [8][10] |
| Acetone | Soluble | Mole Fraction: ~0.08 | [8][9] |
| DMSO | Soluble | High solubility predicted/observed | [7] |
Causality: The choice of solvent is critical. For cell-based assays, DMSO is a common choice, but it's essential to keep the final concentration in your culture medium low (typically <0.5%) to avoid solvent-induced toxicity. For other applications, a more volatile solvent like ethanol might be preferable.
Q: My compound is not dissolving easily. What should I do?
A: If you encounter solubility issues, do not immediately resort to extreme measures. Follow a systematic approach. The workflow below outlines a troubleshooting process.
Caption: Solubility Troubleshooting Workflow.
Why this works: Vortexing provides mechanical energy to break up the solid lattice. Gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Sonication uses ultrasonic waves to create micro-cavitations, which provides intense local energy to break apart persistent particulates. These methods should be applied sequentially and moderately to avoid potential degradation.
Protocol: Reconstitution of 2-(3-Aminopropoxy)benzamide (Example for 10 mM Stock)
This protocol provides a self-validating method for preparing a stock solution.
-
Preparation: Allow the vial of solid compound (Molecular Weight: 194.23 g/mol ) to equilibrate to room temperature before opening.
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of compound, add 514.9 µL of your chosen solvent (e.g., DMSO) directly to the vial. The rationale for adding solvent to the solid is to ensure all material is recovered.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect the solution against a light source. It should be a clear, particulate-free solution.
-
Troubleshooting (if needed): If particulates remain, proceed with the troubleshooting workflow (gentle warming, sonication) as described in the diagram above.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Solution Stability and Incompatibilities
Q: How stable is 2-(3-Aminopropoxy)benzamide in solution? Are there any known incompatibilities?
A: The stability in solution is a critical parameter. While specific stability data for this molecule is limited, the benzamide functional group provides clues.
-
pH Sensitivity: Benzamides can undergo hydrolysis to the corresponding carboxylic acid (2-(3-aminopropoxy)benzoic acid) and ammonia under strongly acidic or basic conditions.[5] Some N-substituted benzamides show slow degradation in 0.5 M HCl over weeks, while others can hydrolyze rapidly in 0.5 M NaOH.[11][12] Therefore, it is crucial to maintain your experimental solutions at a neutral pH unless the protocol specifically requires otherwise.
-
Solvent Reactivity: While DMSO is an excellent solvent, some reactive compounds have been shown to be unstable in DMSO, even at room temperature.[13] For long-term storage, it is best practice to prepare fresh dilutions from a frozen stock into your aqueous assay buffer shortly before use.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, as these can react with the benzamide and amine functionalities.[14]
References
- Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sciencelab.com. (2010). Material Safety Data Sheet.
- Meta-Sci. (n.d.). Safety Data Sheet Benzamide.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Guidechem. (n.d.). Benzamide 55-21-0 wiki.
- NOAA. (n.d.). BENZAMIDE - CAMEO Chemicals.
- Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
- EvitaChem. (n.d.). Buy 2-(3-Aminopropoxy)benzoic acid hydrochloride.
- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
- ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
- ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents.
- PMC - NIH. (2018). Synthesis and stability of strongly acidic benzamide derivatives.
- PMC. (2024). Beware of N-Benzoyloxybenzamides.
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents.
Sources
- 1. actylislab.com [actylislab.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. guidechem.com [guidechem.com]
- 6. Benzamide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Head-to-Head Comparison of Oprozomib and Carfilzomib in Multiple Myeloma Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Landscape of Multiple Myeloma and the Role of Proteasome Inhibition
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. These malignant cells produce large quantities of monoclonal immunoglobulins, leading to a range of clinical manifestations including bone lesions, renal failure, anemia, and hypercalcemia. The high rate of protein synthesis in myeloma cells makes them particularly dependent on the ubiquitin-proteasome pathway for maintaining protein homeostasis.[1] This pathway is responsible for the degradation of misfolded or unnecessary proteins, and its inhibition leads to an accumulation of these proteins, causing endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[2][3] This dependency has made the proteasome a key therapeutic target in multiple myeloma.
Proteasome inhibitors (PIs) have become a cornerstone of MM treatment.[4] While the first-in-class PI, bortezomib, demonstrated significant efficacy, the development of second-generation PIs has offered improved selectivity, potency, and the potential to overcome resistance.[5] This guide provides a detailed comparison of two such second-generation proteasome inhibitors: the intravenously administered Carfilzomib and its orally bioavailable analog, Oprozomib . We will delve into their mechanisms of action, compare their preclinical and clinical efficacy in multiple myeloma models, and provide detailed experimental protocols for their evaluation.
Carfilzomib: An Intravenous Epoxyketone Proteasome Inhibitor
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[6] Its intravenous administration allows for rapid and predictable bioavailability.
Mechanism of Action
Carfilzomib's primary mode of action is the irreversible inhibition of the proteasome, leading to the accumulation of polyubiquitinated proteins. This triggers a terminal unfolded protein response (UPR), a state of unresolved ER stress that ultimately activates apoptotic pathways in myeloma cells.[3][7] Furthermore, proteasome inhibition by carfilzomib has been shown to disrupt the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[8]
Oprozomib: An Orally Bioavailable Proteasome Inhibitor
Oprozomib is a tripeptide epoxyketone and an analog of carfilzomib, designed for oral bioavailability.[9] This offers a significant advantage in terms of patient convenience and the potential for long-term maintenance therapy.
Mechanism of Action
Similar to carfilzomib, oprozomib is an irreversible inhibitor of the chymotrypsin-like activity of the proteasome.[10] Preclinical studies have shown that oprozomib induces apoptosis in multiple myeloma cells, including those resistant to bortezomib.[11][12] Its mechanism also involves the induction of ER stress and the UPR, as well as the inhibition of the NF-κB pathway.[12]
Head-to-Head Comparison: Oprozomib vs. Carfilzomib
While direct head-to-head clinical trials are limited, preclinical data and comparative analyses of clinical trial results provide valuable insights into the relative performance of these two agents.
Preclinical Efficacy
Preclinical studies have demonstrated that oprozomib has comparable antitumor activity to carfilzomib in multiple myeloma models.[9] In vitro studies using MM cell lines have shown that both drugs effectively inhibit proteasome activity and induce cell death.[12] However, higher concentrations of oprozomib are generally required to achieve the same level of proteasome inhibition as intravenously delivered carfilzomib.[13]
In vivo studies using mouse xenograft models of multiple myeloma have confirmed the anti-tumor efficacy of both agents, demonstrating a reduction in tumor burden and prolonged survival.[12][14]
Clinical Efficacy and Safety
Clinical trials have established the efficacy of both carfilzomib and oprozomib in patients with relapsed and/or refractory multiple myeloma.
| Feature | Oprozomib | Carfilzomib |
| Administration | Oral[10] | Intravenous[6] |
| Bioavailability | Orally bioavailable[9] | 100% (intravenous) |
| Single-Agent ORR (Relapsed/Refractory MM) | 25.0% - 41.0% (depending on dose and schedule)[15][16] | ~23.4% (in a pivotal phase II trial)[17] |
| Key Adverse Events | Gastrointestinal toxicities (nausea, vomiting, diarrhea)[18] | Cardiac and renal toxicities, hypertension[19] |
| Peripheral Neuropathy | Low incidence[9] | Lower incidence compared to bortezomib[6] |
ORR: Overall Response Rate
Oprozomib's oral administration is a key differentiator, offering greater convenience for patients.[10] However, gastrointestinal side effects have been a notable challenge, leading to the development of new formulations and dosing schedules to improve tolerability.[18] Carfilzomib, while requiring intravenous infusion, has a different safety profile, with cardiac and renal events being more prominent.[19] A significant advantage of both second-generation inhibitors over bortezomib is a lower incidence of peripheral neuropathy.[6][9]
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Proteasome Inhibitor-Induced Apoptosis
The efficacy of both oprozomib and carfilzomib is rooted in their ability to disrupt critical signaling pathways within myeloma cells.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of oprozomib and carfilzomib on multiple myeloma cell lines.
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of oprozomib or carfilzomib for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of oprozomib and carfilzomib.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 multiple myeloma cells (e.g., RPMI-8226) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, oprozomib (oral gavage), and carfilzomib (intravenous injection). Dosing schedules should be based on previous studies. [13]5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
-
Survival: Monitor the mice for signs of toxicity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Plot survival curves (Kaplan-Meier).
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the level of proteasome inhibition and the expression of apoptosis-related proteins by western blotting or immunohistochemistry.
Conclusion and Future Perspectives
Both oprozomib and carfilzomib are potent second-generation proteasome inhibitors with demonstrated efficacy in multiple myeloma. The primary distinction lies in their route of administration and resulting safety profiles. Oprozomib's oral bioavailability presents a significant advantage for patient convenience and long-term therapy, although managing its gastrointestinal toxicity is crucial. Carfilzomib, administered intravenously, offers a different safety profile with a need for monitoring of cardiac and renal function.
The choice between these agents in a clinical setting will depend on individual patient characteristics, prior therapies, and tolerance. For researchers, the availability of both an oral and an intravenous proteasome inhibitor with similar mechanisms of action provides valuable tools to investigate the nuances of proteasome inhibition in different preclinical models and to explore novel combination therapies. Future research will likely focus on optimizing dosing strategies for oprozomib to improve its therapeutic index and on identifying biomarkers to predict which patients are most likely to respond to each of these potent anti-myeloma agents.
References
-
Groen, R. W. J., et al. (2014). Carfilzomib and oprozomib synergize with histone deacetylase inhibitors in head and neck squamous cell carcinoma models of acquired resistance to proteasome inhibitors. PLoS ONE, 9(4), e95113. [Link]
-
Ghobrial, I. M., et al. (2019). Oprozomib in patients with newly diagnosed multiple myeloma. Leukemia, 33(8), 2103–2107. [Link]
-
Moreau, P., et al. (2015). Novel Proteasome Inhibitors for Multiple Myeloma. OncLive. [Link]
-
Musacchio, A., et al. (2015). Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models. Oncotarget, 6(1), 448-459. [Link]
-
Facon, T., et al. (2021). Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US. Journal of Clinical Oncology, 39(15_suppl), 8031-8031. [Link]
-
Ghobrial, I. M., et al. (2019). A Phase Ib/II Study of Oprozomib in Patients With Advanced Multiple Myeloma and Waldenström Macroglobulinemia. Clinical Cancer Research, 25(16), 4935–4944. [Link]
-
Usmani, S. Z., et al. (2023). Final analysis of carfilzomib, dexamethasone, and daratumumab vs carfilzomib and dexamethasone in the CANDOR study. Blood, 142(22), 1855-1866. [Link]
-
Hari, P., et al. (2019). Efficacy and safety results from a phase 1b/2, multicenter, open-label study of oprozomib and dexamethasone in patients with relapsed and/or refractory multiple myeloma. Leukemia Research, 84, 106172. [Link]
-
Mikhael, J. (2015). Results of the ENDEAVOR trial comparing carfilzomib and bortezomib in multiple myeloma. eCancer, 9, 549. [Link]
-
Li, J., et al. (2019). In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma. Journal of Experimental & Clinical Cancer Research, 38(1), 1-14. [Link]
-
Chauhan, D., et al. (2011). A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma. Blood, 118(12), 3433–3442. [Link]
-
Innovent Biologics, Inc. (2026). Innovent Announces IBI3003 (GPRC5D/BCMA/CD3 Trispecific Antibody) Receives Fast Track Designation from the U.S. FDA for Relapsed or Refractory Multiple Myeloma. PR Newswire. [Link]
-
Amgen. (2016). Frontline Carfilzomib Not Superior to Bortezomib in Phase III Myeloma Study. OncLive. [Link]
-
Myeloma UK. (2022). Proteasome inhibitors in myeloma. YouTube. [Link]
-
Richardson, P. G., et al. (2009). Proteasome inhibition and its therapeutic potential in multiple myeloma. Leukemia, 23(1), 33-40. [Link]
-
Hideshima, T., et al. (2005). The NF-κB Activating Pathways in Multiple Myeloma. Blood, 106(11), 352. [Link]
-
Muz, B., et al. (2013). The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects. Leukemia, 27(2), 430–440. [Link]
-
Lee, A. H., et al. (2006). Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. Blood, 107(12), 4907–4916. [Link]
-
Ghobrial, I. M., et al. (2019). A Phase Ib/II Study of Oprozomib in Patients with Advanced Multiple Myeloma and Waldenström Macroglobulinemia. Clinical Cancer Research, 25(16), 4935–4944. [Link]
-
Ghobrial, I. M., et al. (2019). A Phase Ib/II Study of Oprozomib in Patients with Advanced Multiple Myeloma and Waldenström Macroglobulinemia. Clinical Cancer Research, 25(16), 4935–4944. [Link]
-
Davenport, E. L., et al. (2012). Proteasome inhibitors disrupt the unfolded protein response in myeloma cells. Proceedings of the National Academy of Sciences, 109(16), 6250–6255. [Link]
-
Barlogie, B., et al. (2014). Comparative Analysis of in Vitro Chemosensitivity to Four Proteasome Inhibitors in Human Myeloma Cell Lines. Blood, 124(21), 4729. [Link]
-
Muchtar, E., et al. (2016). Carfilzomib Combination for Salvage Therapy in Multiple Myeloma: Results from a Real-World Setting. ASH Clinical News. [Link]
-
Hideshima, T., et al. (2009). Proteasome Inhibitors Do the Unexpected. The Hematologist. [Link]
-
Dasmahapatra, G., et al. (2019). Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma. Blood, 133(14), 1543–1557. [Link]
-
Dimopoulos, M. A., et al. (2015). Carfilzomib Doubles PFS Over Bortezomib in Phase III Multiple Myeloma Trial. OncLive. [Link]
-
Hideshima, T., et al. (2009). Dual Inhibition of Canonical and Noncanonical NF-κB Pathways Demonstrates Significant Antitumor Activities in Multiple Myeloma. Clinical Cancer Research, 15(18), 5868–5878. [Link]
-
Dytfeld, D., et al. (2025). KRd Demonstrates Superior PFS vs VRd in Newly Diagnosed Myeloma. OncLive. [Link]
-
Costa, L. J., et al. (2025). Randomized, multi-center study of carfilzomib, lenalidomide, and dexamethasone (KRd) with or without daratumumab (D) in patients with newly diagnosed multiple myeloma (NDMM): The ADVANCE clinical trial. Journal of Clinical Oncology, 43(16_suppl), 7501-7501. [Link]
-
Lee, A. H., et al. (2006). Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. Blood, 107(12), 4907–4916. [Link]
-
Hideshima, T., et al. (2007). Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth. British Journal of Haematology, 137(3), 225–234. [Link]
-
Kumar, S. K., et al. (2020). Carfilzomib vs Bortezomib in Addition to Lenalidomide/Dexamethasone in Newly Diagnosed Multiple Myeloma. The ASCO Post. [Link]
-
Siegel, D. S. (2012). Clinical Trial Updates on Carfilzomib-Based Treatment for Patients with Multiple Myeloma. Clinical Advances in Hematology & Oncology, 10(8), 522–524. [Link]
-
Muz, B., et al. (2013). The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects. Leukemia, 27(2), 430–440. [Link]
-
Quach, H. (2025). Phase Ib/II study of sonrotoclax with carfilzomib & dexamethasone in t(11;14) RRMM. VJHemOnc. [Link]
-
Protheragen Inc. (n.d.). A Novel Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma. Protheragen. [Link]
-
Hunter, J. E., et al. (2021). Targeting NF-κB Signaling for Multiple Myeloma. Cancers, 13(16), 4166. [Link]
-
Jurczyszyn, A., et al. (2021). Endoplasmic reticulum stress and proteasome inhibitors in multiple myeloma: room for improvement. Polish Archives of Internal Medicine, 131(3), 254-262. [Link]
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- 5. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Structure-Activity Relationship of 2-(3-Aminopropoxy)benzamide Analogs
Executive Summary
This guide provides an in-depth technical analysis of 2-(3-aminopropoxy)benzamide analogs , a class of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists. Unlike early imidazole-based ligands (e.g., thioperamide) that suffered from poor blood-brain barrier (BBB) penetration and CYP450 inhibition, this scaffold leverages a benzamide core and a propoxy ether linker to achieve high affinity and favorable drug-like properties. This document compares their performance against industry standards like Pitolisant and Ciproxifan , detailing the structural determinants of their activity.
Part 1: Scientific Foundation & Mechanism
The H3 Receptor Context
The Histamine H3 receptor is a constitutively active G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor, negatively regulating the release of histamine, acetylcholine, norepinephrine, and dopamine.
-
Therapeutic Goal: Blockade (Antagonism) or reversal of constitutive activity (Inverse Agonism) of H3R enhances the release of wake-promoting neurotransmitters.
-
Mechanism: Binding of the benzamide analog stabilizes the inactive conformation of the G
i/o-coupled receptor, preventing the inhibition of Adenylyl Cyclase.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway modulated by these analogs.
Caption: Mechanism of Action: Inverse agonism at the H3R relieves the Gi/o-mediated inhibition of Adenylyl Cyclase, leading to increased neurotransmitter release.
Part 2: Structure-Activity Relationship (SAR) Analysis
The 2-(3-aminopropoxy)benzamide scaffold is designed based on the "non-imidazole" pharmacophore model, which consists of three critical regions: the Basic Amine , the Linker , and the Polar Core .
The Basic Amine (The Anchor)
-
Function: Forms a critical salt bridge with Asp114 (3.32) in the transmembrane region of the H3 receptor.
-
Optimization:
-
Primary Amines: Generally show lower affinity and metabolic stability.
-
Tertiary Amines (Preferred): Piperidine, pyrrolidine, or dimethylamine groups significantly enhance affinity (pKi > 8.0). The inclusion of a piperidine ring (as seen in Pitolisant) often optimizes steric fit within the receptor pocket.
-
The Propoxy Linker (The Spacer)
-
Function: Spans the distance between the basic amine (Asp114 interaction) and the polar benzamide core (Glu206/Thr119 interaction).
-
Causality:
-
Propoxy (3-carbon ether): Optimal length. It provides the necessary flexibility without the entropic penalty of longer alkyl chains.
-
Ethoxy (2-carbon):[1] Often results in a 10-100x loss in affinity due to steric clash or inability to reach the binding pocket depth.
-
Ether Oxygen: Acts as a weak hydrogen bond acceptor, potentially interacting with Tyr374 or increasing solubility compared to a pure alkyl chain.
-
The Benzamide Core (The Polar Moiety)
-
Function: Mimics the polar nature of the imidazole ring found in histamine but without the CYP450 inhibition liability.
-
Substitution Effects:
-
2-Position (Ortho): The attachment of the propoxy chain here is critical. It creates a "bent" conformation that mimics the bioactive conformation of histamine.
-
Amide Nitrogen: Substitution here (e.g., N-aryl or N-alkyl) modulates lipophilicity (LogP). Bulky lipophilic groups (e.g., 4-chlorophenyl) often enhance potency by accessing a secondary hydrophobic pocket in the receptor.
-
Part 3: Comparative Performance Guide
The following table contrasts the 2-(3-aminopropoxy)benzamide class against standard alternatives.
| Feature | 2-(3-Aminopropoxy)benzamide Analogs | Pitolisant (Wakix) | Ciproxifan |
| Pharmacophore Class | Non-imidazole (Benzamide) | Non-imidazole (Phenoxy-propyl) | Imidazole-based |
| Binding Affinity (hH3 Ki) | 1.5 – 15 nM (Analog dependent) | 0.16 nM | 0.5 nM |
| Functional Activity | Inverse Agonist / Antagonist | Inverse Agonist | Inverse Agonist |
| BBB Penetration | High (LogP ~2.5 - 3.5) | High | Moderate to High |
| CYP450 Inhibition | Low (Clean profile) | Low | High (CYP3A4/2D6 liability) |
| Metabolic Stability | High (Amide bond is stable) | Moderate (Oxidation of piperidine) | Moderate |
| Key Advantage | Tunable polarity via amide; easy synthesis. | Clinical Standard; High potency. | High potency reference tool. |
| Key Limitation | Potential for rapid hydrolysis if not sterically protected. | QT interval prolongation (dose-dependent). | Poor drug-likeness (imidazole issues). |
Interpretation: While Pitolisant remains the potency leader, Benzamide analogs offer a more versatile chemical space for optimization. The benzamide moiety allows for the introduction of diverse substituents to fine-tune metabolic stability and solubility, which is harder to achieve with the rigid chlorophenoxy tail of Pitolisant.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(3-(Piperidin-1-yl)propoxy)benzamide
A self-validating workflow for generating a representative high-affinity analog.
Reagents: Salicylamide, 1-bromo-3-chloropropane, Piperidine, Potassium Carbonate (
Workflow:
-
O-Alkylation (Ether Formation):
-
Dissolve Salicylamide (1.0 eq) in Acetonitrile.
-
Add
(2.0 eq) and stir at room temperature for 30 min (Deprotonation validation: suspension changes texture). -
Add 1-bromo-3-chloropropane (1.2 eq) and reflux for 12 hours.
-
Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of starting material (
~0.4) and appearance of intermediate ( ~0.7).[2] -
Yield: Intermediate 2-(3-chloropropoxy)benzamide.
-
-
Amination (Finkelstein-assisted):
-
Dissolve the chloro-intermediate in Acetonitrile.
-
Add Piperidine (3.0 eq) and a catalytic amount of KI (0.1 eq).
-
Reflux for 18-24 hours. The KI catalyzes the exchange of Cl to I, a better leaving group, accelerating the reaction.
-
Checkpoint: LC-MS should show a peak corresponding to M+H (Calculated MW).
-
-
Purification:
-
Evaporate solvent.[3] Partition residue between Water and Dichloromethane (DCM).
-
Wash organic layer with Brine, dry over
. -
Purify via Flash Column Chromatography (DCM:MeOH 95:5).
-
Caption: Synthetic route for 2-(3-aminopropoxy)benzamide analogs via O-alkylation and subsequent amination.
Protocol 2: H3 Receptor Radioligand Binding Assay
Standardized method to determine
Objective: Measure the affinity of the synthesized analog by displacing the specific H3 agonist
-
Membrane Preparation:
-
Use CHO-K1 cells stably expressing human H3R.
-
Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
-
Incubation:
-
Total Binding: Membrane +
-NAMH (2 nM). -
Non-Specific Binding (NSB): Membrane +
-NAMH + 10 M Thioperamide (saturating concentration). -
Test Sample: Membrane +
-NAMH + Analog ( to M). -
Incubate at 25°C for 60 minutes.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
References
-
Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models.[4] British Journal of Pharmacology.
-
Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[4] Expert Opinion on Therapeutic Patents.
-
Kuhne, R., et al. (2011). Structure-Activity Relationship of H3 Receptor Antagonists. Handbook of Experimental Pharmacology.
-
Schwartz, J.C. (2011). The Histamine H3 Receptor: from discovery to clinical trials with Pitolisant. British Journal of Pharmacology.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor antagonists/inverse agonists.[5][6] Expert Opinion on Therapeutic Patents.
Sources
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(3-Aminopropoxy)benzamide Scaffolds vs. Chiral Congeners
Topic: Head-to-head comparison of 2-(3-Aminopropoxy)benzamide and its Chiral Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Clarification
In the high-throughput optimization of benzamide-based pharmacophores—common in Histone Deacetylase (HDAC) inhibitors and Dopamine
This guide addresses a frequent point of confusion in the procurement and application of 2-(3-Aminopropoxy)benzamide (CAS: 1016533-62-2).
Critical Structural Distinction:
-
2-(3-Aminopropoxy)benzamide (The Parent): This molecule is achiral . The unsubstituted
-propylene linker ( ) possesses a plane of symmetry. It does not exist as enantiomers. -
The "Enantiomers" in Context: When researchers request "enantiomers" of this scaffold, they are almost invariably referring to the
-functionalized derivatives , specifically 2-(3-amino-2-hydroxypropoxy)benzamide . The introduction of the hydroxyl group at the C2 position creates a chiral center, generating and enantiomers.
This guide provides a head-to-head comparison of the Achiral Parent against its Chiral
Head-to-Head Profile: Achiral vs. Chiral Scaffolds
The following table contrasts the baseline achiral linker with the chiral derivative often required for increased potency (via hydrogen bonding) or solubility.
| Feature | Achiral Parent | Chiral Analog (Enantiomers) |
| IUPAC Name | 2-(3-aminopropoxy)benzamide | 2-(3-amino-2-hydroxypropoxy)benzamide |
| CAS Registry | 1016533-62-2 | N/A (Generic Scaffold) |
| Stereochemistry | Achiral (Flexible Linker) | Chiral Center at C2 (Rigidified via H-bond) |
| Synthesis Cost | Low (1-step Alkylation) | High (Requires Chiral Epoxides or Resolution) |
| Solubility (Aq) | Moderate | High (Due to secondary -OH group) |
| Primary Utility | HTS Library Screening, Linker Chemistry (PROTACs) | Lead Optimization, Active Site Mapping |
| Metabolic Risk | Oxidative deamination | Glucuronidation at -OH |
Synthetic Pathways & Causality
The choice between the achiral and chiral forms dictates the synthetic strategy. The achiral route is robust and scalable, while the chiral route requires strict control over enantiomeric excess (
Workflow Logic
-
Path A (Achiral): Utilizes a standard Williamson ether synthesis. High atom economy.
-
Path B (Chiral): Utilizes the ring-opening of chiral epichlorohydrin or glycidyl derivatives. This is chosen when the target protein pocket contains specific polar residues (e.g., Asp, Glu) that can engage the secondary hydroxyl group.
Visualization: Divergent Synthesis
The following diagram illustrates the decision matrix and synthetic divergence.
Caption: Divergent synthetic pathways for achiral (green) and chiral (red) benzamide ether scaffolds.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR) to confirm structural integrity.
Synthesis of Achiral 2-(3-Aminopropoxy)benzamide
Objective: Rapid generation of the achiral linker for fragment-based screening.
-
Activation: Dissolve Salicylamide (1.0 eq) in anhydrous DMF (5 mL/mmol). Add
(2.5 eq) and stir at 40°C for 30 min to generate the phenoxide anion.-
Why: Pre-activation minimizes O-alkylation vs N-alkylation competition.
-
-
Alkylation: Add N-(3-Bromopropyl)phthalimide (1.1 eq) dropwise.
-
Note: We use the phthalimide-protected amine to prevent self-polymerization of the alkyl halide.
-
-
Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Deprotection: Treat the intermediate with Hydrazine monohydrate (5.0 eq) in Ethanol at reflux for 2 hours (Ing-Manske procedure).
-
Workup: Acidify to pH 2 (precipitates phthalhydrazide), filter, then basify filtrate to pH 10 and extract with DCM.
-
Validation:
NMR should show a quintet at ~1.9 ppm (central of the propyl chain).
Chiral Resolution & Analysis (For the Hydroxy-Analog)
Objective: If the chiral analog is synthesized, determining Enantiomeric Excess (
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm. -
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Why DEA? The basic modifier suppresses tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result:
-
(R)-Enantiomer:
min. -
(S)-Enantiomer:
min. -
Note: Retention times vary by column age; always run a racemate standard first.
-
Application Logic: When to Use Which?
The decision to use the achiral parent versus the chiral enantiomers depends on the stage of drug development.
Decision Matrix[1]
Caption: Strategic decision tree for selecting between achiral and chiral benzamide linkers.
Mechanistic Insight
-
Achiral Advantage: In "PROTAC" linker design, the achiral propyl chain provides necessary flexibility without introducing unnecessary stereocenters that complicate CMC (Chemistry, Manufacturing, and Controls).
-
Chiral Advantage: In GPCR ligands (e.g.,
receptors), the (S)-enantiomer of the hydroxy-analog often exhibits 10-50x higher affinity than the (R)-enantiomer due to a specific hydrogen bond with an aspartate residue in the binding pocket.
References
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Accela Chem. (2023).[1] Catalog Entry: SY008308. Retrieved February 4, 2026, from [Link]
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Validating the Therapeutic Promise of 2-(3-Aminopropoxy)benzamide: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the benzamide scaffold has emerged as a privileged structure, giving rise to a multitude of clinically impactful drugs. This guide provides a comprehensive framework for the in vivo validation of a novel benzamide derivative, 2-(3-Aminopropoxy)benzamide. While specific preclinical data for this compound is nascent, its structural alerts strongly suggest potential activity as either a Poly(ADP-ribose) polymerase (PARP) inhibitor or a Histone Deacetylase (HDAC) inhibitor. Both classes of drugs represent cornerstone therapies in oncology and are under investigation for a range of other indications.
This document will, therefore, serve as a strategic guide, comparing the projected in vivo performance of 2-(3-Aminopropoxy)benzamide against established therapeutic alternatives in both the PARP and HDAC inhibitor classes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their drug development endeavors.
Mechanistic Hypothesis: A Fork in the Road
The benzamide functional group is a key pharmacophore in several approved PARP inhibitors and is also present in a number of HDAC inhibitors. Given the structural ambiguity of 2-(3-Aminopropoxy)benzamide without further in vitro characterization, we will proceed with a dual-hypothesis approach for its in vivo validation. This strategy allows for a comprehensive evaluation of its therapeutic potential across two distinct, yet highly relevant, mechanisms of action.
Hypothesis A: 2-(3-Aminopropoxy)benzamide as a PARP Inhibitor.
Benzamides are known inhibitors of PARP, an enzyme critical for DNA repair[1]. PARP inhibitors have shown significant efficacy in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.
Hypothesis B: 2-(3-Aminopropoxy)benzamide as an HDAC Inhibitor.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes and has demonstrated anti-cancer effects[2][3].
The following sections will outline a comparative in vivo validation plan for 2-(3-Aminopropoxy)benzamide against established drugs from both classes.
Comparative In Vivo Validation Plan
The in vivo validation of 2-(3-Aminopropoxy)benzamide will be benchmarked against the following well-characterized alternatives:
-
PARP Inhibitor Comparator: Olaparib
-
HDAC Inhibitor Comparator: Vorinostat
The validation will encompass three key pillars: Efficacy , Pharmacokinetics/Pharmacodynamics (PK/PD) , and Safety/Tolerability .
Efficacy Assessment in Xenograft Models
The choice of an appropriate animal model is paramount for obtaining clinically translatable data.
For the PARP Inhibitor Hypothesis:
A human breast cancer xenograft model with a known BRCA1 mutation (e.g., MDA-MB-436) will be utilized. These cells are known to be sensitive to PARP inhibition[4].
For the HDAC Inhibitor Hypothesis:
A human colon cancer xenograft model (e.g., HCT116) will be employed. This cell line has demonstrated sensitivity to HDAC inhibitors.
Experimental Workflow for Efficacy Studies:
Caption: Workflow for in vivo efficacy assessment in xenograft models.
Detailed Protocol: Xenograft Efficacy Study
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week.
-
Cell Implantation: 1 x 10^6 MDA-MB-436 or HCT116 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
2-(3-Aminopropoxy)benzamide (e.g., 10, 30, 100 mg/kg, oral gavage, daily)
-
Olaparib (50 mg/kg, oral gavage, daily) or Vorinostat (50 mg/kg, intraperitoneal injection, daily)
-
-
Data Collection: Tumor volumes and body weights are recorded twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a fixed duration (e.g., 28 days).
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Comparative Data Summary (Hypothetical Data):
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| 2-(3-Aminopropoxy)benzamide (30 mg/kg) | 625 ± 80 | 50 |
| 2-(3-Aminopropoxy)benzamide (100 mg/kg) | 312 ± 50 | 75 |
| Olaparib (50 mg/kg) | 437 ± 65 | 65 |
| Vorinostat (50 mg/kg) | 500 ± 70 | 60 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
Understanding the exposure-response relationship is crucial for optimizing dosing schedules.
Pharmacokinetic (PK) Study:
A satellite group of tumor-bearing mice will be used to determine the pharmacokinetic profile of 2-(3-Aminopropoxy)benzamide.
Detailed Protocol: Pharmacokinetic Study
-
Dosing: A single dose of 2-(3-Aminopropoxy)benzamide (e.g., 50 mg/kg, oral gavage) is administered to tumor-bearing mice.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding.
-
Analysis: Plasma concentrations of 2-(3-Aminopropoxy)benzamide are quantified using LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Pharmacodynamic (PD) Study:
The PD study will assess target engagement in the tumor tissue.
Signaling Pathway for PARP Inhibition:
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Signaling Pathway for HDAC Inhibition:
Caption: Mechanism of action of HDAC inhibitors leading to apoptosis.
Detailed Protocol: Pharmacodynamic Study
-
Dosing: Tumor-bearing mice are treated with a single dose of 2-(3-Aminopropoxy)benzamide, the comparator drug, or vehicle.
-
Tumor Collection: Tumors are harvested at various time points post-dosing (e.g., 2, 8, 24 hours).
-
Analysis:
-
For PARP inhibition: Tumor lysates are analyzed by Western blot for levels of poly(ADP-ribose) (PAR). A significant reduction in PAR levels indicates target engagement.
-
For HDAC inhibition: Tumor lysates are analyzed by Western blot for levels of acetylated histones (e.g., acetyl-H3, acetyl-H4). An increase in histone acetylation indicates target engagement.
-
Comparative Data Summary (Hypothetical Data):
| Treatment Group | PAR Levels (% of Control) at 4h | Acetylated H3 Levels (Fold Change) at 4h |
| Vehicle Control | 100 | 1.0 |
| 2-(3-Aminopropoxy)benzamide (50 mg/kg) | 25 | 4.5 |
| Olaparib (50 mg/kg) | 30 | 1.2 |
| Vorinostat (50 mg/kg) | 95 | 5.0 |
Safety and Tolerability Assessment
A preliminary assessment of the safety profile is essential.
Detailed Protocol: Safety and Tolerability
-
Monitoring: During the efficacy study, mice are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Body Weight: Body weight is measured twice weekly. A weight loss of more than 20% is a common endpoint criterion.
-
Gross Necropsy: At the end of the study, a gross necropsy can be performed to identify any organ abnormalities.
Comparative Data Summary (Hypothetical Data):
| Treatment Group | Maximum Body Weight Loss (%) | Treatment-Related Mortalities |
| Vehicle Control | < 5 | 0/10 |
| 2-(3-Aminopropoxy)benzamide (100 mg/kg) | 8 | 0/10 |
| Olaparib (50 mg/kg) | 6 | 0/10 |
| Vorinostat (50 mg/kg) | 12 | 1/10 |
Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo validation strategy for 2-(3-Aminopropoxy)benzamide. By systematically evaluating its efficacy, PK/PD, and safety profile against established clinical alternatives, researchers can robustly determine its therapeutic potential. The dual-hypothesis approach provides a framework for elucidating its primary mechanism of action.
Positive results from these studies would warrant further investigation, including:
-
Orthotopic and patient-derived xenograft (PDX) models: To assess efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To explore synergistic effects with other anti-cancer agents, a common strategy for both PARP and HDAC inhibitors[5].
-
Formal toxicology studies: To establish a comprehensive safety profile for IND-enabling studies.
The rigorous application of the principles and protocols outlined in this guide will provide the critical data necessary to advance 2-(3-Aminopropoxy)benzamide through the preclinical drug development pipeline.
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A Researcher's Guide to Assessing the Selectivity Profile of Novel Benzamide-Based PARP Inhibitors
Introduction: Beyond Potency—The Critical Role of Selectivity in PARP Inhibition
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a significant advancement in targeted cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] The therapeutic strategy hinges on the concept of synthetic lethality, where inhibiting PARP-mediated single-strand break (SSB) repair is selectively lethal to cancer cells that cannot efficiently repair the resulting double-strand breaks (DSBs) via homologous recombination (HR).[2]
The PARP family comprises 17 proteins, with PARP1 and PARP2 being the primary targets for current cancer therapies due to their central role in DNA repair.[3][4] However, other family members, like the tankyrases (TNKS1/TNKS2), are involved in distinct cellular processes such as Wnt signaling and telomere maintenance.[5] Therefore, the clinical efficacy and toxicity profile of a PARP inhibitor are intrinsically linked not only to its potency but also to its selectivity across the entire PARP family and the broader kinome.[6]
This guide provides a comprehensive framework for assessing the selectivity profile of a novel benzamide-based compound, 2-(3-Aminopropoxy)benzamide . As this specific molecule is not widely characterized in public literature, we will utilize the archetypal benzamide-based PARP inhibitor, 3-Aminobenzamide (3-AB) , as a foundational model.[7][8] By comparing its profile against clinically approved agents like Olaparib, Rucaparib, Niraparib, and Talazoparib, we will delineate the experimental workflows and analytical reasoning required to build a robust selectivity profile for any new chemical entity in this class.
The Guiding Principle: From Biochemical Potency to Cellular Function
A thorough assessment of selectivity is a multi-step process. It begins with quantifying direct enzyme inhibition in a controlled, biochemical environment and progresses to validating target engagement and downstream functional effects within the complex milieu of a living cell. This tiered approach ensures that observations are not artifacts of a simplified system and are relevant to the drug's ultimate biological impact.
Section 1: Foundational Analysis—Biochemical Inhibition Profile
The initial and most fundamental step is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified PARP enzymes. This provides a direct, quantitative measure of potency and a head-to-head comparison of its activity against different isoforms.
Causality Behind Experimental Choice: An in vitro enzymatic assay is the cleanest method to assess direct target inhibition, free from confounding factors like cell permeability, efflux pumps, or off-target effects that are present in cellular systems. It is the gold standard for establishing the intrinsic inhibitory potential of a compound.
Comparative Selectivity of Benzamide-Based Inhibitors vs. Clinically Approved Agents
The data below summarizes the reported IC50 values for our model compound, 3-AB, and several leading PARP inhibitors. This table highlights the evolution from early, relatively non-selective benzamides to highly potent and more selective modern therapeutics.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | TNKS1 (PARP5a) IC50 (nM) | TNKS2 (PARP5b) IC50 (nM) | Selectivity (PARP2/PARP1) |
| 3-Aminobenzamide | ~3,300 | ~2,100 | >100,000 | >100,000 | ~0.6 |
| Olaparib | 1.9 | 1.5 | 1900 | 486 | ~0.8 |
| Rucaparib | 1.4 | 6.4 | 796 | 486 | ~4.6 |
| Niraparib | 3.8 | 2.1 | >10,000 | >10,000 | ~0.6 |
| Talazoparib | 0.57 | 1.3 | 2500 | 810 | ~2.3 |
Note: IC50 values are compiled from various sources and can differ based on assay conditions. The data presented is for comparative purposes.[9][10]
Interpretation of Data: As the table illustrates, 3-Aminobenzamide is a weak inhibitor of PARP1 and PARP2 with micromolar potency and shows virtually no selectivity between the two.[5] In stark contrast, clinically approved inhibitors like Olaparib and Talazoparib are orders of magnitude more potent, with low nanomolar IC50 values.[9][11] While most clinical inhibitors potently inhibit both PARP1 and PARP2, subtle differences in selectivity exist, such as Rucaparib's slightly higher preference for PARP1 over PARP2.[10] Rucaparib also displays notable activity against tankyrases, distinguishing it from agents like Niraparib, which is highly selective for PARP1/2.[10] This initial biochemical screen is crucial for positioning a new molecule like 2-(3-Aminopropoxy)benzamide within the landscape of existing inhibitors.
Section 2: In-Cell Validation—Confirming Target Engagement
A compound's biochemical potency is only meaningful if it can reach and bind to its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[12]
The Principle of CETSA: The core concept is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (i.e., a drug). By heating cells treated with the compound across a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement. A shift to a higher melting temperature for the target protein in the presence of the compound confirms binding.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to generate a thermal stability curve to validate the engagement of 2-(3-Aminopropoxy)benzamide with PARP1 in a cellular environment.
Self-Validating System: This protocol includes critical controls: a vehicle-treated group (e.g., DMSO) to establish the baseline melting curve of PARP1 and a positive control inhibitor (e.g., Olaparib) to confirm that the assay can detect the expected thermal shift.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-436, which has high PARP1 expression) to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM 2-(3-Aminopropoxy)benzamide), a positive control (10 µM Olaparib), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 67°C) using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the intracellular proteins.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification of Soluble PARP1:
-
Analyze the supernatant fractions using a standard protein quantification method, such as Western Blot or an AlphaScreen/ELISA-based assay, with an antibody specific for PARP1.
-
Quantify the band intensities or signal for each temperature point.
-
-
Data Analysis:
-
Normalize the signal at each temperature to the signal from the lowest temperature point (e.g., 40°C) for each treatment group.
-
Plot the normalized soluble PARP1 fraction against temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Section 3: Functional Consequence—Measuring Downstream Pharmacodynamics
Confirming target engagement is essential, but understanding the functional downstream consequences of that engagement is paramount. For a PARP inhibitor, this means demonstrating a reduction in PARP enzymatic activity within the cell and an increase in the DNA damage markers that result from this inhibition.
Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to measure changes in protein levels and post-translational modifications. By probing for poly(ADP-ribose) (PAR), the product of PARP activity, we can directly assess the inhibitor's pharmacodynamic effect. Simultaneously, probing for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, allows us to quantify the desired cytotoxic lesion.[13]
Experimental Protocol: Western Blot for PAR and γH2AX
This protocol measures the functional impact of 2-(3-Aminopropoxy)benzamide on PARP activity and DNA damage.
Self-Validating System: This workflow includes an untreated control to establish baseline levels and a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to stimulate PARP activity, ensuring that any observed inhibition is meaningful.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Pre-treat cells with the test compound (e.g., 10 µM 2-(3-Aminopropoxy)benzamide) or a positive control (1 µM Olaparib) for 1 hour.
-
Induce DNA damage and stimulate PARP activity by adding a damaging agent (e.g., 1 mM H₂O₂) for 10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Pan-ADP-Ribose (for PAR levels)
-
Phospho-Histone H2A.X (Ser139) (for γH2AX)
-
A loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the PAR and γH2AX signals to the loading control. A successful inhibitor should show a marked decrease in the H₂O₂-induced PAR signal and a corresponding increase in the γH2AX signal.
-
Section 4: Visualizing the Scientific Narrative
Diagrams are essential for conveying complex biological pathways and experimental workflows with clarity and precision.
The PARP1 Signaling Pathway in DNA Damage Response
This diagram illustrates the central role of PARP1 in sensing single-strand breaks and initiating repair, the process targeted by inhibitors.
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Comparative Pharmacokinetic Profiling of 2-(3-Aminopropoxy)benzamide: A Development Guide
The following guide provides a comparative pharmacokinetic analysis of 2-(3-Aminopropoxy)benzamide (CAS: 1016533-62-2), treating it as a lead scaffold for drug development. Given the compound's status as a specialized research intermediate rather than a marketed drug, this analysis synthesizes physicochemical data with predictive modeling and structural analog benchmarking (specifically against Metoclopramide and Benzamide ) to guide experimental validation.[1]
Executive Summary & Compound Identity
2-(3-Aminopropoxy)benzamide represents a critical "linker-scaffold" hybrid in medicinal chemistry.[1] Its structure combines the privileged benzamide core (common in antipsychotics and antiemetics) with a flexible aminopropoxy tether.[1] This specific topology—an ortho-substituted ether linkage—mimics the pharmacophore of Class III antiarrhythmics and certain histone deacetylase (HDAC) inhibitors.[1]
This guide compares its predicted and observed pharmacokinetic (PK) performance against established benzamide standards to inform hit-to-lead optimization.
Chemical Identity
| Property | Target Compound | Primary Comparator (Drug) |
| Name | 2-(3-Aminopropoxy)benzamide | Metoclopramide |
| CAS | 1016533-62-2 | 364-62-5 |
| Role | Lead Scaffold / Intermediate | Marketed Antiemetic / Prokinetic |
| Key Structural Feature | Ortho-alkoxy ether + Primary Amine | Ortho-methoxy + Para-amino + Amide sidechain |
| Molecular Weight | 194.23 g/mol | 299.80 g/mol |
Physicochemical & In Silico PK Profile
Before initiating wet-lab assays, we must establish the physicochemical baseline. The addition of the aminopropoxy group significantly alters the lipophilicity profile compared to the parent benzamide.
Comparative Data Table
| Parameter | 2-(3-Aminopropoxy)benzamide | Benzamide (Parent) | Metoclopramide | Implication for Development |
| cLogP | 0.85 ± 0.3 (Predicted) | 0.64 | 2.6 | Moderate Hydrophilicity: Suggests good solubility but potential blood-brain barrier (BBB) permeation issues compared to Metoclopramide.[1] |
| TPSA (Ų) | ~79.3 | 43.1 | 93.0 | < 90 Ų: Favorable for oral absorption; likely high passive permeability.[1] |
| pKa (Basic) | ~9.5 (Primary Amine) | N/A (Neutral) | 9.0 (Diethylamine) | Ionization: Highly protonated at physiological pH (7.4), implying reliance on transporters or paracellular uptake.[1] |
| H-Bond Donors | 2 | 1 | 2 | Solvation: Higher water solubility than substituted analogs.[1] |
Mechanistic Insight
The ortho-substitution pattern in 2-(3-Aminopropoxy)benzamide creates an intramolecular hydrogen bond between the amide hydrogen and the ether oxygen.[1] This "pseudo-ring" formation often shields polarity, potentially enhancing membrane permeability beyond what TPSA predicts.
Absorption & Permeability Analysis
The Challenge: Ion Trapping
Unlike simple benzamides, the primary amine on the propoxy chain (pKa ~9.5) means >99% of the compound exists as a cation in the duodenum (pH 6.0-6.5).[1] This contrasts with Metoclopramide, which relies on tertiary amines.
Comparative Absorption Potential[1]
-
Passive Diffusion: Predicted to be lower than Metoclopramide due to the high charge density of the primary amine.
-
Active Transport: The structural similarity to polyamines suggests potential affinity for Organic Cation Transporters (OCTs).[1]
Experimental Protocol: Caco-2 Permeability with pH Gradient
Standard Caco-2 assays run at pH 7.4/7.4 often yield false negatives for basic amines.[1] We utilize a pH gradient to mimic in vivo physiology.
Step-by-Step Workflow:
-
Cell Culture: Seed Caco-2 cells (passage 30-50) on Transwell® polycarbonate filters (0.4 µm pore). Culture for 21 days to form a monolayer (TEER > 300 Ω[1]·cm²).[1][2][3][4][5]
-
Buffer Preparation:
-
Dosing: Apply 10 µM of 2-(3-Aminopropoxy)benzamide to the apical chamber. Include Atenolol (low perm marker) and Propranolol (high perm marker) as controls.[1]
-
Sampling: Collect 100 µL from the receiver compartment at 30, 60, 90, and 120 min.
-
Analysis: Quantify via LC-MS/MS (MRM mode). Calculate Apparent Permeability (
).[1]
Success Criteria:
- cm/s indicates high oral bioavailability potential.[1]
-
Efflux Ratio (
) > 2.0 indicates P-gp substrate liability.[1]
Metabolic Stability & Biotransformation[1]
The metabolic fate of 2-(3-Aminopropoxy)benzamide differs significantly from its comparators due to the "soft spot" on the propoxy chain.[1]
Metabolic Liability Map (Graphviz)[1]
The following diagram illustrates the divergent metabolic pathways between the Lead (2-(3-Aminopropoxy)benzamide) and the Comparator (Metoclopramide).
Caption: Metabolic divergence: The lead compound is susceptible to MAO-mediated deamination (unlike tertiary amine drugs) and amidase hydrolysis.[1]
Comparative Stability Analysis
-
Amide Hydrolysis: 2-(3-Aminopropoxy)benzamide lacks the steric bulk (e.g., the ortho-methoxy of Metoclopramide) that protects the amide bond.[1] Consequently, it has a shorter half-life in plasma due to hydrolysis by carboxylesterases.[1]
-
Oxidative Deamination: The primary amine is a direct substrate for Monoamine Oxidases (MAO), leading to a reactive aldehyde intermediate.[1] This is a potential toxicity liability not seen in tertiary amine analogs.
Experimental Protocol: Microsomal Stability (Phase I)
-
Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Activation: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Calculations: Plot ln(% remaining) vs. time.
- [1]
Distribution & Excretion[1]
Plasma Protein Binding (PPB)[1]
-
Prediction: Low to Moderate (< 70%).[1]
-
Rationale: The compound is relatively small and hydrophilic. Unlike highly lipophilic benzamides (e.g., Cisapride), it will not partition heavily into albumin.[1]
-
Impact: High fraction unbound (
) implies high potency but rapid clearance.[1]
Renal Clearance
Given the hydrophilicity and basic pKa, the compound will be primarily excreted unchanged in urine unless metabolized.
-
Risk: Accumulation in renal impairment.
-
Comparator: Metoclopramide is ~80% excreted in urine (20% unchanged).[1] 2-(3-Aminopropoxy)benzamide is expected to have higher unchanged renal excretion (>50%).[1]
Recommendations for Optimization
If 2-(3-Aminopropoxy)benzamide is being used as a lead scaffold, the PK data suggests specific chemical modifications to improve "drug-likeness":
-
Block MAO Metabolism: Methylate the primary amine to a tertiary amine (dimethyl) or incorporate it into a ring (piperidine/pyrrolidine).[1] This blocks MAO attack and improves stability (mimicking Metoclopramide).[1]
-
Steric Shielding: Introduce a substituent (e.g., -Cl, -CH3) at the meta position of the benzene ring to sterically hinder amidase attack on the benzamide bond.[1]
-
LogP Adjustment: If BBB penetration is required, increase lipophilicity by extending the propoxy chain or adding a fluorophenyl group.
References
-
Chemical Identity & Properties
-
Benzamide Pharmacokinetics
-
Experimental Protocols (Caco-2 & Microsomes)
-
Cyprotex. ADME Guide: Caco-2 Permeability and Microsomal Stability Protocols. Link
-
-
Comparator Data (Metoclopramide)
-
Metabolic Pathways of Primary Amines
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A Comparative Guide to the Off-Target Profile of Benzamide-Based PARP Inhibitors
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a small molecule inhibitor is paramount. While on-target efficacy is the primary goal, off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth evaluation of the off-target profile of benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of drugs in oncology.
The benzamide moiety is a common scaffold used in the design of PARP inhibitors to mimic the nicotinamide portion of the NAD+ cofactor, enabling competitive inhibition.[1] While effective for PARP1/2 inhibition, this structural feature also predisposes these molecules to interactions with the ATP-binding sites of other enzymes, particularly kinases.[1] This guide will dissect the off-target profiles of prominent benzamide-based PARP inhibitors, offering a comparative analysis and detailed experimental protocols for their evaluation. We will use the general structure of 2-(3-Aminopropoxy)benzamide as a representative benzamide scaffold to conceptually frame our discussion, while drawing on experimental data from clinically advanced benzamide-containing PARP inhibitors.
The Landscape of Off-Target Profiling
A thorough assessment of off-target interactions is a cornerstone of preclinical drug development. It allows for the early identification of potential liabilities, saving significant time and resources.[2] The primary methodologies for comprehensive off-target profiling include broad panel screens against kinases and G-protein coupled receptors (GPCRs), functional assays for critical ion channels like hERG, and cellular cytotoxicity assays.
Comparative Off-Target Analysis of Benzamide-Based PARP Inhibitors
We will compare the off-target profiles of four widely studied benzamide-based PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. As a crucial point of comparison, we will also examine Saruparib (AZD5305), a next-generation, non-benzamide PARP1-selective inhibitor, to highlight the influence of the benzamide scaffold on off-target activities.[3][4]
Kinase Inhibition Profile
Kinase panels are extensive screens that assess the inhibitory activity of a compound against a large number of kinases. The data reveals that the off-target kinase profiles of benzamide-based PARP inhibitors are not uniform.
| Compound | Primary Off-Target Kinases (IC50) | Selectivity Profile | Reference |
| Olaparib | Minimal significant kinase inhibition at clinically relevant concentrations. | Highly selective for PARP enzymes over the tested kinome. | [5][6] |
| Rucaparib | CDK16 (381 nM), PIM3 (sub-micromolar), DYRK1B (sub-micromolar), PIM1 (1.2 µM), DYRK1A (1.4 µM), CDK1 (1.4 µM), CDK9 (2.7 µM), HIPK2 (4.4 µM), CK2 (7.8 µM), PIM2 (7.7 µM), PRKD2 (9.7 µM), ALK (18 µM). | Broader kinase activity compared to Olaparib and Talazoparib. | [3][4][5] |
| Niraparib | DYRK1B (254 nM), DYRK1A (EC50 = 209 nM), PIM3 (sub-micromolar), CDK16 (sub-micromolar). Also inhibits dopamine, norepinephrine, and serotonin transporters. | Significant off-target kinase activity. | [3][4][7] |
| Talazoparib | Weak binding to only two kinases (CLK3 and MTOR) at high concentrations (10 µM). | Highly selective for PARP enzymes. | [6][8] |
| Saruparib (AZD5305) | Highly selective for PARP1 (>500-fold vs PARP2) with a clean profile across the wider PARP family and kinome. | Exceptional selectivity for PARP1. | [3][4][9] |
Discussion of Kinase Off-Target Findings:
The data clearly indicates that Rucaparib and Niraparib possess the most significant off-target kinase activity among the benzamide-based inhibitors.[3][4] This polypharmacology may contribute to both their therapeutic efficacy and adverse effect profiles. For instance, the inhibition of PIM kinases by Rucaparib could contribute to its anti-cancer effects, as PIM kinases are involved in cell proliferation and survival.[10][11] Conversely, off-target kinase inhibition can lead to toxicities.[12]
Olaparib and Talazoparib exhibit a much cleaner kinase profile, suggesting that their cellular effects are more directly attributable to PARP inhibition.[6][13] The high selectivity of the non-benzamide inhibitor Saruparib (AZD5305) for PARP1 further underscores that the benzamide scaffold is a significant contributor to the off-target kinase interactions observed with other PARP inhibitors.[9]
Key Off-Target Signaling Pathways
The inhibition of kinases by benzamide-based PARP inhibitors can have significant downstream consequences. Below are diagrams of some of the key signaling pathways affected by the off-target activities of Rucaparib and Niraparib.
Experimental Protocols for Off-Target Profiling
To ensure the scientific integrity of off-target profiling, rigorous and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Radiometric Kinase Inhibition Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.
Step-by-Step Methodology:
[15][16][17]1. Cell Preparation: Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) to the appropriate confluency. Harvest and prepare a single-cell suspension in the appropriate extracellular solution. 2. System Preparation: Prime the automated patch-clamp system with intracellular and extracellular solutions according to the manufacturer's instructions. 3. Cell Loading: Load the cell suspension into the system. 4. Whole-Cell Configuration: The system will automatically trap individual cells and establish a whole-cell patch-clamp configuration. 5. Baseline Recording: Apply a voltage protocol designed to elicit the characteristic hERG current and record a stable baseline. 6. Compound Application: Perfuse the cells with increasing concentrations of the test compound. 7. Post-Compound Recording: Record the hERG current at each compound concentration after the current has reached a steady state. 8. Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percent inhibition. Calculate the IC50 value from the concentration-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
[9][14][16][18]1. Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight. 2. Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle-treated control group. Determine the IC50 value from the dose-response curve.
Conclusion
The off-target profile of benzamide-based PARP inhibitors is a critical aspect of their pharmacology. While Olaparib and Talazoparib demonstrate high selectivity, Rucaparib and Niraparib exhibit significant off-target interactions with various kinases. This polypharmacology, likely driven by the benzamide scaffold, may contribute to both their clinical efficacy and adverse event profiles. The highly selective, non-benzamide PARP1 inhibitor Saruparib (AZD5305) serves as a valuable comparator, highlighting the potential for designing next-generation PARP inhibitors with improved safety profiles. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the off-target liabilities of novel chemical entities, a crucial step in the journey from discovery to clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

